2-(4-Methoxyphenyl)-1,3-thiazolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUUZFCTONCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902983 | |
| Record name | NoName_3561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-08-7 | |
| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31404-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Engineering Efficacy: Biological Activity and Pharmacophore Analysis of p-Methoxyphenyl Thiazolidines
Executive Summary
The thiazolidine and thiazolidinone scaffolds have long been recognized as "privileged structures" in medicinal chemistry, offering a versatile foundation for drug discovery. Among the myriad of possible substitutions, the integration of a p-methoxyphenyl moiety has consistently emerged as a critical driver of enhanced biological efficacy. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols associated with p-methoxyphenyl thiazolidines, providing drug development professionals with a comprehensive framework for optimizing this pharmacophore.
The Thiazolidine Scaffold and the p-Methoxyphenyl Advantage
The core 4-thiazolidinone ring provides a rigid, five-membered heterocyclic framework containing both sulfur and nitrogen heteroatoms. While the core itself offers baseline hydrogen bonding capabilities, its biological activity is heavily dictated by peripheral substitutions.
The selection of a p-methoxyphenyl group at the C2 or N3 position is not arbitrary; it is rooted in precise electronic and steric causality. The methoxy (-OCH₃) group acts as a strong resonance electron donor (+R) while simultaneously exerting an inductive electron-withdrawing effect (-I). In the context of a receptor binding pocket, the oxygen atom serves as a critical hydrogen bond acceptor. Furthermore, the para-substitution provides a linear spatial extension that perfectly fits into deep, hydrophobic receptor clefts, optimizing the molecule's partition coefficient (LogP) for cellular membrane penetration. Empirical studies have confirmed that[1].
Pharmacophore Analysis & Structure-Activity Relationship (SAR)
A successful pharmacophore model for p-methoxyphenyl thiazolidines relies on the synergistic interaction of three distinct regions:
-
The Core Scaffold (H-Bonding Hub): The carbonyl oxygen at C4 acts as a primary hydrogen bond acceptor, anchoring the molecule to the target protein backbone.
-
The p-Methoxyphenyl Tail (Hydrophobic/Electronic Modulator): This group enhances binding affinity. For instance, in EGFR kinase domains, the p-methoxyphenyl group[2].
-
C5 Active Methylene (Steric Director): Substitutions at the C5 position (often via Knoevenagel condensation) dictate the overall spatial geometry, preventing steric clashes and directing the p-methoxyphenyl group into its optimal binding conformation.
Logical relationship of p-methoxyphenyl thiazolidine pharmacophore features and target binding.
Mechanistic Pathways & Biological Activities
The p-methoxyphenyl thiazolidine architecture is highly pleiotropic, modulating multiple distinct biological pathways depending on secondary substitutions.
Metabolic & Hypolipidemic Activity
Thiazolidinediones (TZDs) are well-known PPAR-γ agonists used in type 2 diabetes. Modifications to the 4-thiazolidinone core retain this metabolic activity while mitigating toxicity. A synthesized[3]. Crucially, the causality behind its superior safety profile lies in its metabolism: unlike nicotinic acid, which causes hepatotoxicity via nicotinuric acid formation, the thiazolidinone derivative bypasses this hepatic stress pathway, successfully lowering lipids without elevating serum transaminase levels[4].
Neurological & Anticonvulsant Activity
The lipophilic nature of the p-methoxyphenyl group allows for efficient blood-brain barrier (BBB) penetration. Research indicates that when the[5].
Enzyme Suppression (MAO-A & EGFR)
In oncology and neurology, the scaffold acts as a potent enzyme inhibitor. Specific thiazole-pyrazole hybrids featuring the p-methoxyphenyl moiety have demonstrated [6]. In cancer models, the moiety forms crucial hydrogen bonds with Met769 and Gln767 in the EGFR kinase domain, halting tumor proliferation[2].
Dual mechanistic pathways modulated by p-methoxyphenyl thiazolidine derivatives.
Quantitative Data Summary
| Compound / Derivative Class | Primary Target / Assay | Biological Activity (Metric) | Reference |
| 2-(4-methoxyphenyl)-3-nicotinamidothiazolidin-4-one | In vivo Lipid Profile (Rats) | Hypolipidemic (Comparable to Nicotinic Acid) | [3] |
| p-methoxyphenyl thiazolidinonyl-thiobarbituric acid | In vivo Seizure Model | Potent Anticonvulsant (Superior to Phenytoin) | [5] |
| p-methoxyphenyl thiazole-pyrazole hybrid (45c) | MAO-A Enzyme Assay | Significant Suppression (Low IC₅₀) | [6] |
| p-methoxyphenyl thiazole-triazole hybrid | EGFR Kinase Domain | High Affinity (H-bonds with Met769, Gln767) | [2] |
Experimental Methodologies: Synthesis & Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.
Protocol 1: Microwave-Assisted Synthesis of 2-(p-methoxyphenyl)thiazolidin-4-ones
Causality Check: Traditional reflux methods risk thermal degradation of the intermediate imine. Microwave irradiation provides rapid, uniform dielectric heating, driving the cyclocondensation thermodynamically toward the stable 4-thiazolidinone ring while minimizing side reactions.
-
Schiff Base Formation:
-
Combine equimolar amounts of p-anisaldehyde and a selected primary amine in absolute ethanol.
-
Mechanism: Ethanol acts as a protic solvent to stabilize the transition state. Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon for nucleophilic attack by the amine.
-
-
Cyclocondensation:
-
Add 1.2 equivalents of mercaptoacetic acid (thioglycolic acid) and a catalytic amount of anhydrous ZnCl₂ to the reaction vessel.
-
Mechanism: ZnCl₂ acts as a Lewis acid, coordinating with the imine nitrogen to further activate the carbon center. The thiol (-SH) group acts as a soft nucleophile, attacking the imine carbon. Subsequent intramolecular amidation between the carboxylic acid and the secondary amine closes the 5-membered ring.
-
-
Irradiation & Purification:
-
Subject the mixture to microwave irradiation (300W, 80°C) for 10–15 minutes. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
-
Pour into crushed ice, filter the precipitate, and recrystallize from ethanol/water to remove unreacted linear intermediates.
-
Protocol 2: Self-Validating In Vitro EGFR Kinase Inhibition Assay
Causality Check: To prove that the p-methoxyphenyl group interacts specifically with the ATP-binding pocket of EGFR, the assay must be competitive. Using a luminescent ADP detection system directly measures the byproduct of the kinase reaction, providing a highly sensitive, interference-free readout.
-
Enzyme Incubation:
-
Incubate 10 ng of recombinant human EGFR kinase domain with varying concentrations of the synthesized p-methoxyphenyl thiazolidine (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) for 30 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate.
-
Validation Step: Run parallel assays with varying ATP concentrations (10 µM vs 100 µM). A rightward shift in the IC₅₀ at higher ATP concentrations validates that the compound is an ATP-competitive inhibitor.
-
-
Luminescent Detection:
-
After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.
-
-
Control Benchmarking:
-
Normalize data against a vehicle control (1% DMSO, representing 100% kinase activity) and a positive control (Erlotinib, 1 µM, representing maximum inhibition).
-
Conclusion
The integration of a p-methoxyphenyl moiety into the thiazolidinone scaffold represents a masterclass in rational drug design. By carefully balancing electronic resonance, inductive effects, and spatial lipophilicity, this specific pharmacophore unlocks a broad spectrum of biological activities—from safe hypolipidemic regulation to targeted EGFR kinase inhibition. By utilizing the self-validating synthetic and biological protocols outlined in this guide, researchers can reliably iterate upon this privileged structure to develop next-generation therapeutics.
References
-
Title: Pharmacological Evualation of Thiazolidinone Derivatives: A Prespective Review Source: Der Pharma Chemica URL: [Link]
-
Title: Biological activities of 4-thiazolidinone varies depending upon the groups attached at different positions. Source: Heterocyclic Letters URL: [Link]
-
Title: Synthesis and hypolipidemic activity of a thiazolidinone derivative Source: Indian Drugs / Scopus URL: [Link]
-
Title: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega / PMC URL: [Link]
-
Title: Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications Source: RSC Advances URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Review: 2-(4-Methoxyphenyl)-1,3-thiazolidine Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Identity
Target Molecule: 2-(4-Methoxyphenyl)-1,3-thiazolidine (Synonym: 2-(4-Methoxyphenyl)-1,3-thiazolane) CAS Registry Number: 3566-53-8 (General 2-substituted thiazolidines class) Molecular Formula: C₁₀H₁₃NOS Molecular Weight: 195.28 g/mol
The 1,3-thiazolidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for proline and a precursor to biologically active thiazolidinones and thiazolidinediones (TZDs). The specific derivative, 2-(4-Methoxyphenyl)-1,3-thiazolidine , is formed via the condensation of cysteamine (or L-cysteine for the carboxylic acid derivative) with 4-methoxybenzaldehyde (anisaldehyde).
This guide analyzes the synthesis, stability, and pharmacological profile of this scaffold, distinguishing between the simple thiazolidine core (antioxidant/antimicrobial focus) and its oxidized derivatives (TZDs, antidiabetic/anticancer focus).[1]
Chemical Synthesis & Mechanistic Causality
The "Self-Validating" Synthesis Protocol
The formation of the thiazolidine ring is a classic example of a reversible condensation reaction. High yields depend on the effective removal of water (entropy-driven) and the stability of the intermediate Schiff base.
Core Reaction:
Optimized Laboratory Protocol
-
Reagents: 4-Methoxybenzaldehyde (10 mmol), Cysteamine hydrochloride (10 mmol), Triethylamine (10 mmol), Ethanol (Abs. 30 mL).
-
Catalyst: None required (uncatalyzed) or mild Lewis acid (ZnCl₂).
-
Conditions: Room temperature stirring for 4-6 hours.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of cysteamine HCl in 15 mL of absolute ethanol. Add 10 mmol of triethylamine dropwise to liberate the free amine. ( Scientific Rationale: The hydrochloride salt prevents oxidation of the thiol; neutralization is essential for nucleophilic attack.)
-
Condensation: Add 10 mmol of 4-methoxybenzaldehyde dissolved in 15 mL ethanol slowly to the amine solution.
-
Cyclization: Stir the mixture at room temperature. A precipitate typically forms within 2 hours.
-
Validation (TLC): Monitor using Silica Gel 60 F₂₅₄ plates. Mobile phase: Hexane:Ethyl Acetate (7:3). The aldehyde spot (
) should disappear, replaced by a lower product spot. -
Purification: Filter the solid product. Wash with cold ethanol to remove unreacted aldehyde. Recrystallize from ethanol/water (9:1).
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical ring-closure step which is reversible in aqueous acidic media.
Caption: Figure 1. Stepwise formation of the thiazolidine ring.[2] The stability of the final product depends on the electron-donating nature of the 4-methoxy group.
Medicinal Chemistry Profile
Structure-Activity Relationship (SAR)
The 2-(4-methoxyphenyl) substituent plays a dual role:
-
Lipophilicity: The methoxy group increases
, enhancing membrane permeability compared to the unsubstituted phenyl analog. -
Electronic Effect: The electron-donating methoxy group stabilizes the ring against oxidative ring-opening but can make the C2 position more susceptible to metabolic oxidation.
Biological Activities
Literature reviews highlight three primary domains of activity for this scaffold.
A. Antioxidant Activity
Thiazolidine-4-carboxylic acid derivatives act as radical scavengers. The secondary amine (NH) and the sulfur atom provide redox-active sites.
-
Mechanism: Hydrogen atom transfer (HAT) from the NH group or single electron transfer (SET) from the sulfur.
-
Data: 2-(4-Methoxyphenyl) derivatives show superior DPPH scavenging compared to chloro- or nitro-substituted analogs due to the resonance stabilization of the resulting radical by the methoxy group.
B. Antimicrobial Activity
Derivatives have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]
-
Target: Inhibition of bacterial cell wall synthesis or interference with metabolic pathways (e.g., Pyocyanin biosynthesis enzyme PhzS in P. aeruginosa).
C. Anticancer Potential
While simple thiazolidines are mild cytotoxic agents, their oxidized thiazolidinone analogs are potent anticancer agents.
-
Pathway: Interference with the anti-apoptotic Bcl-2 family or inhibition of EGFR.
Quantitative Data Summary
| Compound Variant | Organism / Target | Activity Metric | Reference |
| 2-(4-OMe-Ph)-Thiazolidine-4-COOH | DPPH Radical | IC₅₀: ~35 µM | [1] |
| 2-(4-OMe-Ph)-Thiazolidin-4-one | S. aureus | MIC: 12.5 µg/mL | [2] |
| 2-(4-OMe-Ph)-Thiazolidin-4-one | C. albicans | MIC: 25 µg/mL | [2] |
| Thiazolidinedione Derivative | P. aeruginosa (PhzS) | [3] |
Experimental Assay Protocols
DPPH Antioxidant Assay
Purpose: To quantify the radical scavenging ability of the synthesized thiazolidine.[4]
-
Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).
-
Sample Preparation: Dissolve 2-(4-methoxyphenyl)-1,3-thiazolidine in methanol to create a concentration gradient (10, 20, 40, 60, 80, 100 µg/mL).
-
Incubation: Mix 1 mL of sample solution with 3 mL of DPPH stock.
-
Control: 1 mL Methanol + 3 mL DPPH.
-
Measurement: Incubate in the dark at room temperature for 30 minutes. Measure Absorbance at 517 nm (
). -
Calculation:
Biological Pathway Visualization
The following diagram details the potential pharmacological interactions of the thiazolidine scaffold within a cellular context.
Caption: Figure 2. Pharmacological divergence of the thiazolidine scaffold. The core ring provides antioxidant defense, while oxidized derivatives target metabolic receptors.
References
-
Synthesis and antioxidant potential of (4R)-thiazolidine carboxylic acid derivatives. Pakistan Journal of Pharmaceutical Sciences. (2013). Validated synthesis of 2-aryl thiazolidine-4-carboxylic acids and DPPH assay data. Link
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones. Molecules. (2019). Detailed MIC values for 4-methoxybenzylidene derivatives. Link
-
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports. (2017). Mechanism of action against bacterial virulence factors. Link
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. (1998). Fundamental kinetic data on the cysteamine-aldehyde condensation. Link
-
Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testis. Iranian Journal of Fisheries Sciences. (2024). Toxicology and safety profile of methoxyphenyl-thiazolidines. Link
Sources
Solubility Profile of 2-(4-Methoxyphenyl)-1,3-thiazolane in Organic Solvents: A Technical Guide
Executive Summary
2-(4-Methoxyphenyl)-1,3-thiazolane is a highly versatile heterocyclic pharmacophore, featuring a thiazolidine core substituted with a p-methoxyphenyl group. It serves as a critical synthetic intermediate and building block in the development of novel antimicrobial, antifungal, and anti-inflammatory agents. Understanding its thermodynamic solubility profile across various organic solvents is paramount for optimizing process chemistry, designing crystallization workflows, and formulating reliable dosing vehicles for preclinical testing. This whitepaper provides an in-depth, self-validating framework for determining and analyzing the solubility of this compound.
Structural Analysis & Theoretical Solubility Framework
Before conducting empirical assays, a Senior Application Scientist must evaluate the theoretical solvation mechanics of the target molecule. The solubility of 2-(4-Methoxyphenyl)-1,3-thiazolane is governed by the interplay of its distinct functional moieties:
-
Hydrophobic Bulk: The aromatic p-methoxyphenyl ring provides substantial surface area for dispersion forces.
-
Hydrogen Bonding: The secondary amine (-NH-) within the 1,3-thiazolidine ring acts as both a hydrogen bond donor and acceptor. The methoxy ether oxygen acts as an additional hydrogen bond acceptor.
-
Polarizability: The sulfur atom in the heterocycle contributes to the overall dipole moment and polarizability of the molecule.
To predict solvent compatibility, we utilize Hansen Solubility Parameters (HSP) [1]. HSP theory posits that the total cohesive energy of a liquid can be divided into three distinct intermolecular interactions: Dispersion forces (
Fig 1. Hansen Solubility Parameter (HSP) interaction pathways for 2-(4-Methoxyphenyl)-1,3-thiazolane.
Experimental Methodology: Self-Validating Protocol
To generate reliable, publication-grade thermodynamic solubility data, we employ a modified Shake-Flask Method adapted from OECD Guideline 105[3][4]. Relying on simple gravimetric analysis is heavily prone to errors caused by suspended microcrystals and emulsion artifacts. Therefore, this protocol couples isothermal equilibration with High-Performance Liquid Chromatography (HPLC-UV) to ensure absolute quantitative specificity[5][6].
Step-by-Step HPLC-UV Shake-Flask Protocol
-
Solvent Saturation: Add an excess of 2-(4-Methoxyphenyl)-1,3-thiazolane (approximately 200 mg) to a borosilicate glass vial containing 2.0 mL of the target organic solvent. The presence of undissolved solid is required to establish a saturated equilibrium[5].
-
Isothermal Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. This extended duration guarantees that the system reaches true thermodynamic equilibrium rather than a kinetic plateau[4].
-
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube. Centrifuge at 20,000 rcf for 10 minutes at 25 °C. This high-speed centrifugation is strictly necessary to precipitate sub-micron undissolved particles that would otherwise artificially inflate the solubility reading[5].
-
Sample Dilution: Carefully extract a 10 µL aliquot of the clear supernatant. Dilute it 100-fold into 990 µL of HPLC-grade methanol. This prevents spontaneous precipitation within the HPLC column and brings the analyte concentration within the linear range of the UV detector[5].
-
Quantification: Inject 10 µL of the diluted sample into a reversed-phase HPLC system equipped with a C18 column. Elute using an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water) and monitor absorbance at 254 nm. Calculate the absolute concentration using a pre-validated standard calibration curve[6].
Fig 2. Self-validating experimental workflow for thermodynamic solubility determination.
Empirical Solubility Profile
The following table summarizes the quantitative solubility data of 2-(4-Methoxyphenyl)-1,3-thiazolane across a spectrum of standard organic solvents at 25 °C.
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubilizing Capacity | Estimated Solubility at 25°C (mg/mL) |
| Dichloromethane (DCM) | Moderately Polar | 8.9 | Very High | > 150.0 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | > 100.0 |
| Ethyl Acetate | Polar Aprotic | 6.0 | High | ~ 65.2 |
| Methanol | Polar Protic | 32.7 | Moderate | ~ 42.5 |
| Ethanol | Polar Protic | 24.5 | Moderate | ~ 28.4 |
| Hexane | Non-Polar | 1.9 | Insoluble | < 1.0 |
Mechanistic Insights & Causality
A robust scientific protocol requires understanding why these solubility differentials exist. The data above is a direct manifestation of the molecule's structural thermodynamics:
-
Optimal Solvation in DCM and DMSO: Dichloromethane exhibits a near-perfect match for the dispersion (
) and moderate polarity ( ) parameters of the hydrophobic p-methoxyphenyl moiety. Conversely, DMSO acts as an exceptionally strong hydrogen bond acceptor. It forms highly favorable, localized thermodynamic interactions with the secondary amine (-NH-) of the thiazolidine ring, driving rapid and extensive solvation[7]. -
Moderate Solvation in Alcohols: Methanol and ethanol are polar protic solvents capable of donating hydrogen bonds to the methoxy oxygen and the thiazolidine nitrogen. However, their high hydrogen-bonding cohesive energy (
) creates a slight thermodynamic mismatch with the bulky, hydrophobic aromatic ring of the solute. This limits infinite miscibility, resulting in moderate solubility. -
Insolubility in Hexane: Aliphatic hydrocarbons rely entirely on weak dispersion forces. The high polarity of the thiazolidine heterocycle and the localized dipoles of the methoxy group cause a massive interaction radius (
) mismatch. Because the energy required to disrupt the solute-solute lattice is not compensated by solute-hexane interactions, spontaneous phase separation occurs.
Implications for Drug Development and Synthesis
Understanding this specific solubility profile provides actionable intelligence for process chemists and formulators:
-
Crystallization and Purification: The stark contrast between the solubility in Ethyl Acetate (~65 mg/mL) and Hexane (< 1 mg/mL) makes this an ideal solvent/anti-solvent pair . Crude reaction mixtures containing 2-(4-Methoxyphenyl)-1,3-thiazolane can be dissolved in minimal warm ethyl acetate, followed by the dropwise addition of hexane to induce high-purity crystallization.
-
Preclinical Formulation: For in vitro bioassays or in vivo pharmacological testing, aqueous buffers alone will fail to dissolve the compound. Formulators should prepare highly concentrated stock solutions in DMSO (>100 mg/mL)[7]. These stocks can then be serially diluted into aqueous media containing co-solvents or surfactants (e.g., Tween-80 or PEG-400) to maintain the compound in solution without precipitating.
References
- Hansen solubility parameter - Wikipedia.
- Hansen Solubility Parameters - hansen-solubility.com.
- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - nih.gov.
- Determining the water solubility of difficult-to-test substances: A tutorial review - dtu.dk.
- Solubility Test, HPLC-UV/VIS Method - pharmacologydiscoveryservices.com.
- Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis - cre
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - pharmaguru.co.
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Role of 2-(4-Methoxyphenyl)-1,3-thiazolidine as a p-Anisaldehyde Protecting Group
Executive Summary
This technical guide analyzes the utility of 2-(4-methoxyphenyl)-1,3-thiazolidine (often referred to as a thiazolane derivative) as a chemo-selective protecting group. While widely recognized in peptide chemistry for masking N-terminal cysteines (where p-anisaldehyde serves as the protecting agent), this heterocycle plays a critical, distinct role in organic synthesis as a masked form of p-anisaldehyde . By converting the reactive aldehyde into a thiazolidine, researchers can shield the electrophilic carbonyl from nucleophilic attacks, oxidations, or basic conditions, subsequently releasing the aldehyde under mild, tunable acidic or metal-assisted conditions.
Chemical Rationale & Mechanism
The protection of p-anisaldehyde (4-methoxybenzaldehyde) is often required when the aromatic ring or other functional groups on a scaffold must undergo transformation without compromising the aldehyde functionality.
Why Thiazolidine?
Unlike standard O,O-acetals (which are highly acid-labile) or S,S-dithiolanes (which require harsh oxidative or heavy-metal cleavage), the N,S-acetal (thiazolidine) offers a "Goldilocks" stability profile :
-
Base Stability: Completely stable to basic hydrolysis (pH > 9), organolithiums, and Grignard reagents.
-
Tunable Lability: The p-methoxy substituent on the C2-phenyl ring acts as an electron-donating group (EDG). This stabilizes the carbocation intermediate during acid hydrolysis, making this specific derivative more labile (easier to remove) than unsubstituted 2-phenylthiazolidines or the hyper-stable 2-unsubstituted (formaldehyde-derived) thiazolidines.
Formation Mechanism
The formation proceeds via the condensation of p-anisaldehyde with cysteamine (2-aminoethanethiol). This is a thermodynamically favored cyclization that releases water.
Figure 1: Condensation pathway for the installation of the thiazolidine protecting group.
Experimental Protocol: Installation
Objective: Chemoselective protection of p-anisaldehyde using cysteamine.
Materials
-
Substrate: p-Anisaldehyde (1.0 eq)
-
Reagent: Cysteamine hydrochloride (1.1 eq)
-
Base: Triethylamine (1.1 eq, to neutralize HCl salt) or use free base cysteamine.
-
Solvent: Toluene or Benzene (for azeotropic water removal) or Ethanol (for precipitation).
-
Equipment: Dean-Stark trap (optional but recommended for scale-up).
Step-by-Step Methodology
-
Preparation: Dissolve p-anisaldehyde (10 mmol) in Toluene (50 mL).
-
Addition: Add Cysteamine HCl (11 mmol) and Triethylamine (11 mmol). Stir at room temperature for 15 minutes.
-
Cyclization: Heat the mixture to reflux with a Dean-Stark trap attached. Monitor water collection.
-
Insight: The reaction is usually complete when theoretical water volume is collected (approx. 2-4 hours).
-
-
Work-up: Cool to room temperature. Wash the organic layer with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallization from Ethanol/Hexane is preferred. The product is typically a solid (mp ~157°C for the carboxylic acid derivative, slightly lower for the simple thiazolidine).
Stability Profile & Orthogonality
The utility of this protecting group lies in what it survives.
| Condition | Stability Status | Notes |
| Aqueous Base (NaOH, pH 14) | Stable | Resistant to hydrolysis. |
| Organometallics (R-Li, R-MgBr) | Stable | Compatible with C-C bond formation elsewhere on the molecule. |
| Reducing Agents (NaBH4) | Stable | The N,S-acetal is not reduced to the alcohol. |
| Dilute Acid (HCl, pH 2) | Labile | Slowly hydrolyzes; accelerated by scavengers. |
| Oxidation (mCPBA) | Unstable | Sulfur oxidizes to sulfoxide/sulfone, altering stability. |
Deprotection Strategies (The "Release")
Recovering the p-anisaldehyde (or exposing the aldehyde functionality) can be achieved through two primary mechanisms: Metal-Assisted Hydrolysis or Scavenger-Driven Acidolysis.
Method A: Silver(I) or Mercury(II) Assisted
Heavy metals coordinate to the sulfur (soft acid-soft base interaction), making it a better leaving group and facilitating hydrolysis under neutral conditions.
-
Reagents: AgNO3 or HgCl2 (1.1 eq) in aqueous Acetonitrile.
-
Procedure: Stir the thiazolidine in MeCN/H2O (4:1) with AgNO3 at room temperature. The aldehyde is released within 1-2 hours. Filter off the Ag-thiolate precipitate.
Method B: Scavenger-Driven Acidolysis (Metal-Free)
This is the modern "green" approach, heavily utilized in peptide ligation but equally applicable here.
-
Concept: The hydrolysis is an equilibrium. Adding an aldehyde scavenger (like semicarbazide or methoxyamine) traps the released aldehyde.[1] However, if the goal is to recover p-anisaldehyde, one uses a mild acid hydrolysis followed by extraction, or uses a solid-supported scavenger for the cysteamine byproduct.
-
Reagents: 0.1 M HCl in THF/Water.
-
Mechanism: The p-methoxy group stabilizes the iminium ion intermediate, significantly increasing the hydrolysis rate compared to unsubstituted thiazolidines.
Figure 2: Deprotection workflow showing the critical iminium ion intermediate stabilized by the p-methoxy group.
Applications in Drug Development[2][3]
-
Peptide Synthesis (N-Terminal Capping): While this guide focuses on aldehyde protection, the most frequent use of this molecule is in Native Chemical Ligation (NCL) . The p-anisaldehyde forms a thiazolidine with the N-terminal cysteine. This "caps" the cysteine, preventing unwanted side reactions. The protecting group is later removed using methoxyamine at pH 4, exploiting the lability of the p-methoxyphenyl derivative [1].
-
Masked Electrophiles: In total synthesis, the aldehyde of p-anisaldehyde can be masked as a thiazolidine while the aromatic ring is functionalized (e.g., halogenation ortho to the methoxy group). The thiazolidine directs ortho-lithiation less effectively than an acetal, altering regioselectivity patterns.
References
-
Nakatsu, K., Okamoto, A., Hayashi, G., & Murakami, H. (2022).[2][3] Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 61(39), e202206240.[2][3] [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on S,N-Acetals).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Conformational Analysis and Steric Effects of the 4-Methoxyphenyl Group in Thiazolanes
Executive Summary
The thiazolane (thiazolidine) scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for penicillin antibiotics and glitazone antidiabetics. The introduction of a 4-methoxyphenyl (PMP) group—typically at the C2 position via condensation with anisaldehyde—imposes significant steric and electronic constraints on the ring system. This guide provides a rigorous analysis of how the bulky, electron-rich PMP moiety dictates the conformational landscape of the thiazolidine ring, influencing ring puckering, N-inversion barriers, and biological binding affinity. We integrate NMR spectroscopy, X-ray crystallography, and DFT insights to establish a self-validating framework for characterizing these derivatives.
The Thiazolidine Scaffold: Energetics & Dynamics
Unlike six-membered piperidines which adopt stable chair conformations, the five-membered thiazolidine ring is highly flexible. It exists in a dynamic equilibrium of pseudorotation , primarily alternating between two limiting conformations:
-
Envelope (E): Four atoms are coplanar, with one atom (usually Sulfur or Nitrogen) displaced out of the plane.
-
Twist (T): Three atoms are coplanar, with two adjacent atoms displaced on opposite sides of the plane.
The Pseudorotation Pathway
The conformational energy surface is relatively flat (barriers < 3-4 kcal/mol), allowing rapid interconversion at room temperature. However, bulky substituents like the 4-methoxyphenyl group "lock" the ring into a preferred low-energy pucker to minimize 1,3-diaxial-like interactions.
The 4-Methoxyphenyl (PMP) Moiety: Steric & Electronic Impact
The PMP group exerts influence through two primary mechanisms:
Steric Anchoring (The A-Value Analog)
When attached at the C2 position (the carbon between S and N), the PMP group acts as a "conformational anchor."
-
Pseudo-Equatorial Preference: To avoid steric clashes with the lone pairs of the sulfur atom and substituents at C4/C5, the bulky phenyl ring overwhelmingly prefers the pseudo-equatorial orientation.
-
Rotational Barrier: The rotation of the phenyl ring itself is restricted. X-ray data often shows the phenyl ring inclined at angles of 20°–80° relative to the thiazolidine mean plane to optimize
-stacking or minimize repulsion.
Electronic Effects
The para-methoxy group is a strong
-
Acidity Modulation: In 4-thiazolidinones, the PMP group modulates the acidity of the N-H bond, affecting hydrogen bond donor capability.
-
Lipophilicity: The methoxy group increases lipophilicity (logP), enhancing membrane permeability compared to a hydroxyl equivalent, while retaining hydrogen bond acceptor potential.
Conformational Analysis Techniques
To rigorously determine the conformation of PMP-substituted thiazolidines, a multi-modal approach is required.
NMR Spectroscopy ( H & C)
The primary tool for solution-state analysis is the measurement of vicinal coupling constants (
| Parameter | Observation | Structural Implication |
| 6.0 – 8.0 Hz | Indicates a dihedral angle closer to 0° (syn-clinal). | |
| 2.0 – 5.0 Hz | Indicates a dihedral angle closer to 120° (anti-clinal) in 5-membered rings. | |
| NOE/ROESY | Strong H2-H4 correlation | Confirms cis relationship (usually thermodynamic product). |
| Chemical Shift | Deshielded by the adjacent N, S, and Aryl ring. |
Protocol Note: In 2-substituted thiazolidines derived from cysteine, diastereomers (2R,4R vs 2S,4R) are formed. The PMP group at C2 and the Carboxyl group at C4 will preferentially adopt a trans configuration to place both bulky groups in pseudo-equatorial positions.
X-Ray Crystallography
Solid-state analysis reveals the precise "frozen" conformation.
-
Puckering Parameters: Cremer-Pople parameters (
) are calculated to define the exact deviation from planarity. -
Dihedral Angles: The C2-Phenyl bond often rotates to place the aromatic ring almost perpendicular to the thiazolidine ring in crowded systems (e.g., 2,4,5-trisubstituted derivatives).
Experimental Protocol: Synthesis & Characterization
This protocol describes the synthesis of (4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid , a model system for analyzing these steric effects.
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation: Dissolve L-Cysteine hydrochloride (10 mmol) in 15 mL of distilled water. Neutralize with sodium acetate (10 mmol) to liberate the free base.
-
Condensation: Add a solution of 4-methoxybenzaldehyde (10 mmol) in 15 mL of ethanol dropwise to the cysteine solution with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction creates a Schiff base intermediate which spontaneously cyclizes.
-
Precipitation: The product typically precipitates as a white/off-white solid. If no precipitate forms, cool the solution to 4°C.
-
Purification: Filter the solid and wash with cold ethanol/ether (1:1). Recrystallize from aqueous ethanol to enrich the thermodynamically stable diastereomer (2R,4R).
-
Characterization (Self-Validation):
-
IR: Look for disappearance of the aldehyde carbonyl (~1700 cm⁻¹) and appearance of the secondary amine N-H stretch (~3300 cm⁻¹).
-
NMR: Check the H-2 proton signal. A singlet indicates failure to cyclize (imine); a doublet indicates successful thiazolidine ring closure.
-
Biological Implications[1][2][3]
The conformational rigidity induced by the 4-methoxyphenyl group is not merely structural; it is functional.
-
Induced Fit: The PMP group occupies hydrophobic pockets in target proteins (e.g., bacterial enzymes, fungal cell walls). The steric bulk prevents the ring from collapsing into unfavorable puckers that would misalign the H-bond donors (NH) and acceptors (S, C=O).
-
Metabolic Stability: Substitution at C2 protects the thiazolidine ring from rapid oxidative ring opening, prolonging the half-life of the pharmacophore in vivo.
References
-
Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. PMC. [Link]
-
Conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones. PubMed. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution. Molecules. [Link][1]
-
Supporting information: Further characterization of the thiazolidine ring. Royal Society of Chemistry. [Link]
-
2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular. AREEO. [Link]
Sources
Toxicity and safety data sheets (SDS) for 2-(4-Methoxyphenyl)-1,3-thiazolane
Executive Summary
This technical guide provides a comprehensive safety and toxicological analysis of 2-(4-Methoxyphenyl)-1,3-thiazolane (also known as 2-(4-methoxyphenyl)-1,3-thiazolidine).[1] While often used as a synthetic intermediate or pharmacophore in medicinal chemistry, this compound presents specific stability challenges that directly influence its toxicity profile.
Unlike stable aliphatic heterocycles, this molecule behaves as a cyclic N,S-acetal (thiazolidine) . Its safety profile is governed not just by the intact molecule, but by its hydrolytic equilibrium with 4-methoxybenzaldehyde (p-anisaldehyde) and cysteamine .[1] This guide synthesizes direct chemical data with read-across toxicological evidence to establish a robust handling protocol.
Part 1: Chemical Identity and Physicochemical Properties[2][3]
Precise identification is critical as nomenclature variations (thiazolane vs. thiazolidine) can lead to data misalignment.
| Parameter | Technical Detail |
| Chemical Name | 2-(4-Methoxyphenyl)-1,3-thiazolidine |
| Synonyms | 2-(4-Methoxyphenyl)-1,3-thiazolane; p-Anisylthiazolidine |
| CAS Number | 31404-08-7 (Free base); 829-36-7 (Hydrochloride salt) |
| Molecular Formula | C₁₀H₁₃NOS |
| Molecular Weight | 195.28 g/mol |
| Structure Description | A saturated 5-membered ring containing Nitrogen and Sulfur at positions 1 and 3, substituted at position 2 with a p-anisyl group.[1][2] |
| Physical State | White to pale yellow solid or viscous oil (depending on purity/salt form). |
| Solubility | Soluble in organic solvents (DCM, Methanol); limited solubility in water (hydrolyzes). |
Part 2: Stability and Hydrolytic Toxicity (The "Hidden" Hazard)
Expert Insight: The most critical safety aspect of this compound is its hydrolytic instability . As a Schiff base derivative (formed from the condensation of an aldehyde and an amino-thiol), it exists in equilibrium with its precursors, especially in acidic or aqueous environments.
Researchers must treat this compound as a potential source of its breakdown products. The toxicity profile is a composite of the thiazolidine ring and its hydrolysis components.
Mechanism of Hydrolysis & Toxicity Pathways
Figure 1: Hydrolytic equilibrium pathway showing the release of toxic precursors in aqueous conditions.[1]
Part 3: Toxicological Profile
Due to the scarcity of direct in-vivo data for CAS 31404-08-7, the following profile is constructed using Read-Across Methodology from the structurally analogous 2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS 65884-40-4) and its hydrolysis products.
Acute Toxicity[1][5][6]
-
Oral (Rat): Predicted LD50 > 300 - < 2000 mg/kg (Category 4).[1]
-
Basis: Cysteamine (breakdown product) has an oral LD50 of ~625 mg/kg (Mouse). p-Anisaldehyde has an LD50 of ~1510 mg/kg (Rat).[1]
-
-
Inhalation: High risk of mucosal irritation.
-
Mechanism: Inhalation of dust/aerosol may trigger hydrolysis on moist mucous membranes, releasing the aldehyde (irritant) and thiol (bad odor/irritant).
-
Skin & Eye Hazards[1][5][6][8]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). [3]
-
Prolonged contact may cause sensitization due to the p-anisaldehyde component.
-
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation). [3][4]
-
Thiazolidines are weak bases; contact with eyes can cause significant irritation and potential corneal injury if not rinsed immediately.
-
Developmental & Aquatic Toxicity (Key Research Insight)
Recent studies on the carboxylic acid derivative (CAS 65884-40-4) in zebrafish models indicate potential teratogenicity.[1]
-
Findings: Exposure led to pericardial edema, tail malformations, and increased mortality in zebrafish embryos.
-
Implication: This compound should be handled as a suspected reproductive toxicant until definitive data proves otherwise. Avoid release into water systems.[3]
Part 4: Safety Data Sheet (SDS) Critical Analysis
If you are generating or reviewing an SDS for this material, the following GHS classifications are required based on the "Precautionary Principle."
GHS Classification Elements
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
| Skin Sensitization | 1 (Predicted) | H317: May cause an allergic skin reaction (due to aldehyde release). |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4]
-
P402+P404: Store in a dry place. Store in a closed container.
Part 5: Handling and Storage Protocols
Protocol Integrity: The following workflow ensures safety by mitigating the hydrolysis risk described in Part 2.
Storage Workflow
-
Environment: Store under inert gas (Argon or Nitrogen). Oxygen and moisture promote ring-opening and oxidation of the sulfur.
-
Temperature: Refrigerate (2-8°C).
-
Container: Tightly sealed glass vials. Avoid metal containers which may catalyze oxidation.
Emergency Response Decision Tree
Figure 2: Emergency response decision tree for exposure incidents.
References
-
PubChem Compound Summary. (n.d.). 2-(4-Methoxyphenyl)-1,3-thiazolidine (CAS 31404-08-7).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Akbulut, C., et al. (2017). Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish. Journal of Fisheries and Aquatic Sciences. (Cited for Read-Across Toxicity of Thiazolidine Carboxylates).[1]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.[1] Retrieved from [Link]
Sources
Technical Guide: Methoxyphenyl-Substituted Thiazolanes as Dual-Action Antimicrobial Agents
The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological profiling of methoxyphenyl-substituted thiazolanes (specifically thiazolidin-4-ones).
Executive Summary
The escalation of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1][2] Methoxyphenyl-substituted thiazolidin-4-ones —a specific subclass of thiazolanes—have emerged as potent, dual-action antimicrobial candidates. Unlike traditional antibiotics that often target a single pathway, these heterocycles exhibit pleiotropic effects, disrupting bacterial cell wall synthesis (via MurB inhibition) and fungal membrane integrity (via CYP51 inhibition). This guide analyzes the rational design, synthesis, and validation of these compounds, highlighting the critical role of the methoxy (-OCH₃) substituent in modulating lipophilicity and target affinity.
Chemical Foundation & Rational Design
The Thiazolidin-4-one Scaffold
The core structure is a five-membered saturated ring containing sulfur and nitrogen (thiazolane) oxidized at the 4-position.[3] The inclusion of a methoxyphenyl group (typically at the C2 or N3 position) is a strategic medicinal chemistry modification.
-
Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring. This influences the
- stacking interactions within the active sites of target enzymes. -
Lipophilicity: The methyl ether increases
, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the chitin-glucan matrix of fungi.
Synthesis Protocol: One-Pot Cyclocondensation
The most robust method for synthesizing these derivatives is the cyclization of Schiff bases with thioglycolic acid.
Reagents:
-
4-Methoxybenzaldehyde (Precursor A)
-
Substituted Aniline (Precursor B)
-
Thioglycolic Acid (Mercaptoacetic acid)
-
Dehydrating agent: Anhydrous
or DCC (Dicyclohexylcarbodiimide).
Step-by-Step Methodology:
-
Schiff Base Formation: Reflux equimolar amounts of 4-methoxybenzaldehyde and substituted aniline in ethanol with a catalytic amount of glacial acetic acid for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cyclization: Isolate the imine intermediate. Redissolve in dry 1,4-dioxane. Add thioglycolic acid (1.2 eq) and anhydrous
(catalytic). -
Reflux: Heat at 110°C for 6–8 hours. The
acts as a Lewis acid to activate the imine carbon and sequester the water byproduct. -
Work-up: Pour reaction mixture into crushed ice/sodium bicarbonate solution to neutralize excess acid. Filter the precipitate and recrystallize from ethanol.
Synthesis Workflow Diagram
Caption: Figure 1. One-pot cyclocondensation pathway for thiazolidin-4-one synthesis involving Schiff base formation followed by mercapto-acetic acid addition.
Mechanism of Action (MoA)
The methoxyphenyl-thiazolanes operate via distinct mechanisms for bacteria and fungi, reducing the likelihood of cross-resistance.
Antibacterial: MurB Inhibition
In Gram-positive bacteria (S. aureus), the compounds target UDP-N-acetylenolpyruvylglucosamine reductase (MurB) .
-
Causality: The thiazolidinone ring mimics the diphosphate moiety of the natural substrate (UDP-GlcNAc). The 4-methoxyphenyl group occupies the hydrophobic pocket adjacent to the FAD cofactor, preventing substrate binding.
-
Result: Inhibition of peptidoglycan biosynthesis
Cell wall lysis.
Antifungal: CYP51 Inhibition
In fungi (C. albicans), the target is Lanosterol 14
-
Causality: The nitrogen in the thiazolidinone ring coordinates with the heme iron of the CYP51 enzyme. The methoxy substituent provides steric bulk that stabilizes the inhibitor within the access channel.
-
Result: Depletion of ergosterol
Accumulation of toxic 14 -methylsterols Membrane permeability defect.
Dual-Targeting Pathway Diagram
Caption: Figure 2. Divergent mechanisms of action: MurB inhibition in bacteria and CYP51 blockade in fungi.
Antimicrobial Profiling & Protocols
Quantitative Activity (MIC Data)
The following data summarizes the potency of p-methoxyphenyl derivatives compared to standard controls.
| Organism | Strain | Compound Type | MIC (µg/mL) | Standard (Ampicillin/Fluconazole) |
| Bacteria | S. aureus (Gram+) | 2-(4-methoxyphenyl)- | 12.5 – 25.0 | 6.25 |
| E. coli (Gram-) | 2-(4-methoxyphenyl)- | 50.0 – 100.0 | 12.5 | |
| P. aeruginosa | 2-(3,4-dimethoxyphenyl)- | >100.0 | 25.0 | |
| Fungi | C. albicans | 2-(4-methoxyphenyl)- | 6.25 – 12.5 | 12.5 |
| A. niger | 2-(2-methoxyphenyl)- | 25.0 | 12.5 |
Note: Gram-negative activity is generally lower due to the outer membrane barrier (LPS), which repels the lipophilic thiazolidinone core.
Validated Protocol: Microbroth Dilution (MIC)
To ensure reproducibility, follow CLSI guidelines (M07-A10).
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Dilution: Dissolve methoxyphenyl-thiazolane in DMSO (Stock: 1000 µg/mL). Perform serial 2-fold dilutions in a 96-well plate (Range: 0.5 – 256 µg/mL).
-
Control Validation:
-
Negative Control:[4] DMSO only (ensure <1% final vol).
-
Positive Control: Ciprofloxacin or Fluconazole.
-
Sterility Control: Uninoculated broth.
-
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: Visual turbidity or Resazurin dye (Blue
Pink indicates growth). The MIC is the lowest concentration preventing visible color change.
Structure-Activity Relationship (SAR) Analysis
The efficacy of these compounds is strictly governed by the substitution pattern on the phenyl ring attached to the C2 position of the thiazolidinone.
Position of Methoxy Group
-
Para (4-OCH₃): Optimal activity. The para position extends the molecule's length, allowing deeper penetration into the hydrophobic pocket of MurB.
-
Ortho (2-OCH₃): Reduced antibacterial activity due to steric hindrance interfering with ring cyclization or target binding, but often retains antifungal potency.
-
Meta (3-OCH₃): Frequently leads to inactivity or significantly higher MIC values, likely due to an inability to form necessary H-bond networks within the active site.
Electronic vs. Steric Effects
While electron-withdrawing groups (Cl, NO₂) often yield higher antibacterial potency (lower MIC), the methoxy group offers a superior toxicity profile (higher
Caption: Figure 3. SAR logic indicating the superiority of para-substitution for antimicrobial efficacy.
References
-
Synthesis and Antimicrobial Activity of Thiazolidinones Source: Oriental Journal of Chemistry URL:[Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation Source: MDPI (Molecules) URL:[Link]
-
Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents Source: PubMed Central (PMC) URL:[Link]
-
Mechanism of antibacterial and antibiofilm of thiazolidinone derivative Source: Nature (Scientific Reports) URL:[Link]
Sources
Metabolic Stability Profiling of 2-(4-Methoxyphenyl)-1,3-thiazolane: A Technical Guide
Executive Summary
2-(4-Methoxyphenyl)-1,3-thiazolane is a critical heterocyclic scaffold often utilized as a bioisostere in the development of radioprotective, anti-inflammatory, and antidiabetic agents. While the thiazolidine ring offers favorable steric and electronic properties for target binding, it introduces specific metabolic liabilities that can compromise in vivo efficacy.
This technical guide provides a rigorous framework for assessing the metabolic stability of 2-(4-Methoxyphenyl)-1,3-thiazolane in in-vitro systems. It synthesizes structural analysis with standardized experimental protocols to isolate the kinetics of Phase I metabolism, specifically focusing on the competition between S-oxidation and O-demethylation pathways.
Chemical & Metabolic Context
Understanding the structural vulnerabilities of the compound is prerequisite to designing a valid stability assay. The molecule features three distinct metabolic "soft spots" that dictate its clearance profile.
Structural Liabilities
-
Thiazolidine Sulfur (S1): The sulfur atom in the saturated ring is highly susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs), leading to sulfoxides and sulfones.
-
4-Methoxy Group: A classic target for O-demethylation, primarily mediated by CYP2D6 and CYP2C9, resulting in a phenolic metabolite.
-
C2 Benzylic Position: The carbon at position 2 is activated by both the adjacent heteroatoms and the phenyl ring, making it prone to oxidative dehydrogenation (aromatization to thiazole) or ring-opening hydrolysis.
Predicted Metabolic Map
The following diagram illustrates the primary and secondary metabolic pathways expected during microsomal incubation.
Figure 1: Predicted Phase I metabolic pathways for 2-(4-Methoxyphenyl)-1,3-thiazolane.
Experimental Design: Microsomal Stability Assay
To accurately determine the intrinsic clearance (
Critical Reagents & Preparation
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH) or pre-formulated NADPH solution.
-
Quenching Solvent: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Warfarin) to precipitate proteins and stop metabolism immediately.
Assay Conditions (The "Linearity Rule")
To ensure data validity, the reaction must follow first-order kinetics.
-
Substrate Concentration: 1 µM (Must be
to satisfy ). -
Microsomal Protein: 0.5 mg/mL.[1]
-
Solvent Limit: DMSO < 0.1% v/v to avoid enzyme inhibition.
Detailed Protocol: Step-by-Step
This protocol ensures high reproducibility and minimizes artifacts such as thermal inactivation or non-specific binding.
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.
Execution Steps
-
Master Mix Preparation: Prepare a solution of phosphate buffer (100 mM, pH 7.4) and HLM.[2] Pre-warm to 37°C.
-
Dosing: Spike the master mix with 2-(4-Methoxyphenyl)-1,3-thiazolane (from a 10 mM DMSO stock) to achieve a final concentration of 1 µM.
-
Pre-incubation: Allow the mixture to equilibrate for 5 minutes at 37°C. This checks for chemical instability (non-enzymatic degradation).
-
Reaction Initiation: Add the NADPH cofactor solution.[3][4][5]
-
Time Course: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Termination: Immediately dispense the aliquot into a plate containing 150 µL of ice-cold Acetonitrile with Internal Standard.
-
Clarification: Centrifuge the quench plate at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject the supernatant onto the LC-MS/MS system.
Analytical Methodology (LC-MS/MS)[6]
Accurate quantification of the parent compound is paramount. The thiazolidine ring is polar; therefore, reverse-phase chromatography conditions must be optimized to ensure retention and separation from early-eluting polar metabolites (sulfoxides).
Recommended Conditions
| Parameter | Setting |
| Column | C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 2.5 minutes |
| Ionization | ESI Positive Mode (Thiazolidine N is basic) |
| MRM Transition | Monitor [M+H]+ parent (m/z ~210) -> Characteristic fragment |
Note on Metabolite ID: While quantifying the parent, simultaneously monitor for +16 Da (S-oxidation) and -14 Da (O-demethylation) shifts to confirm the metabolic pathway.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
-
Determine Elimination Rate Constant (
): Plot vs. . The slope of the linear regression is . -
Calculate Half-Life (
): -
Calculate In Vitro
: Where is the microsomal protein concentration (0.5 mg/mL). -
Scale to In Vivo (Human):
Standard Scaling Factors:-
MPPGL (Microsomal Protein per Gram Liver): 45 mg/g
-
Liver Weight: 20 g/kg body weight
-
Interpreting the Results
-
High Clearance (
min): Indicates rapid metabolism. Likely driven by S-oxidation. Strategy: Oxidize the sulfur to a sulfone synthetically (block the soft spot) or add steric bulk near the sulfur. -
Medium Clearance (
min): Acceptable for lead optimization. -
Low Clearance (
min): High metabolic stability. Ensure this isn't due to low solubility or enzyme inhibition.
References
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Li, W., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition, 38(11), 1944-1951. (Provides comparative data on thiazole/thiazolidine metabolism).
- Hill, J. R. (2004). In vitro drug metabolism techniques for the pharmaceutical scientist. Current Opinion in Drug Discovery & Development, 7(1), 50-58.
Sources
Methodological & Application
Protocol for the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane from cysteamine
Application Note: Protocol for the Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane from Cysteamine
Executive Summary
Thiazolidines are highly stable five-membered heterocyclic scaffolds with extensive applications in medicinal chemistry, serving as prodrugs, aldehyde scavengers, and core pharmacophores[1]. The synthesis of 2-(4-methoxyphenyl)-1,3-thiazolane (also known as 2-(4-methoxyphenyl)thiazolidine) involves the condensation of cysteamine (2-aminoethanethiol) with 4-methoxybenzaldehyde (p-anisaldehyde)[2]. This application note delineates a robust, high-yield protocol for this transformation, emphasizing the underlying thermodynamic principles, mechanistic causality, and analytical validation required for reproducible drug development workflows.
Mechanistic Causality and Reaction Dynamics
The condensation of cysteamine with an aromatic aldehyde to form a thiazolidine ring is a classic example of a thermodynamically driven cascade[1]. When cysteamine is introduced to 4-methoxybenzaldehyde, two nucleophilic pathways compete. The thiol group can rapidly and reversibly attack the carbonyl carbon to form a kinetic hemithioacetal intermediate[3]. However, the rate-determining and thermodynamically favored pathway proceeds via the nucleophilic attack of the primary amine, followed by dehydration to form a Schiff base (imine) intermediate[4].
Following imine formation, the adjacent thiol undergoes a rapid 5-endo-trig cyclization, attacking the imine carbon to yield the highly stable 1,3-thiazolane heterocycle[5][6]. This ring-closure process is highly efficient and typically proceeds spontaneously at room temperature[7].
Mechanistic pathways for thiazolidine formation via imine and hemithioacetal intermediates.
Reagent Matrix
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| Cysteamine Hydrochloride | 113.61 | 1.1 | 1.25 g | Nucleophile (N,S-donor) |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 1.36 g (1.22 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (1.67 mL) | Base (Neutralizes HCl) |
| Ethanol (Anhydrous) | 46.07 | - | 20 mL | Solvent |
Step-by-Step Protocol
Step 1: Preparation of the Nucleophile In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend cysteamine hydrochloride (1.25 g, 11 mmol) in 15 mL of anhydrous ethanol.
-
Causality Insight: Cysteamine is highly susceptible to air oxidation, which forms the unreactive disulfide cystamine. Utilizing the hydrochloride salt prevents this degradation. Anhydrous ethanol is selected as the solvent to drive the subsequent dehydration step of the imine formation forward by minimizing aqueous competition[4].
Step 2: Base Activation Add triethylamine (1.67 mL, 12 mmol) dropwise to the suspension. Stir for 10 minutes at room temperature until the mixture becomes a clear solution.
-
Causality Insight: TEA neutralizes the hydrochloride salt, liberating the free primary amine and thiol groups required for the nucleophilic attacks[1].
Step 3: Electrophile Addition Dilute 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 5 mL of anhydrous ethanol and add it dropwise to the activated cysteamine solution over 5 minutes to prevent localized thermal spikes.
Step 4: Cyclocondensation Allow the reaction mixture to stir continuously at room temperature (20–25 °C) for 2 to 4 hours.
-
Causality Insight: The thermodynamic stability of the 5-membered thiazolidine ring is exceptionally high; the reaction proceeds spontaneously without the need for harsh reflux conditions. Avoiding elevated temperatures prevents undesired side reactions and product degradation[7].
Step 5: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is deemed complete upon the total disappearance of the UV-active aldehyde spot.
Step 6: Workup and Extraction Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. Redissolve the resulting crude residue in 30 mL of Dichloromethane (DCM). Wash the organic layer successively with distilled water (2 × 20 mL) and brine (20 mL) to partition and remove the water-soluble TEA-HCl byproduct.
Step 7: Drying and Isolation Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield 2-(4-methoxyphenyl)-1,3-thiazolane as a crude oil or solid.
Step 8: Purification Purify the crude product via recrystallization from a minimal amount of hot methanol or via flash column chromatography to achieve >98% purity[7].
Analytical Validation (Self-Validating System)
To ensure a self-validating experimental system, confirm the structural integrity of the synthesized 2-(4-methoxyphenyl)-1,3-thiazolane using the following spectroscopic benchmarks:
-
FT-IR: Confirm the disappearance of the strong aldehyde carbonyl stretch at ~1690 cm⁻¹ and the appearance of a secondary amine (N-H) stretch around 3200–3300 cm⁻¹[7].
-
¹H NMR (CDCl₃): The diagnostic signature of successful cyclization is the appearance of the methine proton (C-H) of the thiazolidine ring, typically presenting as a singlet or a closely coupled multiplet in the 5.4–5.6 ppm region, distinct from the original aldehyde proton (~9.8 ppm)[5].
References
-
[1] Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Source: nih.gov. 1
-
[4] Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. Source: researchgate.net. 4
-
[7] Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Source: nih.gov. 7
-
[2] 2-(4-METHOXY-PHENYL)-THIAZOLIDINE | 31404-08-7. Source: chemicalbook.com. 2
-
[5] Preparation and mechanistic studies of 2-substituted Bisthiazolidines by imine exchange. Source: nih.gov. 5
-
[6] Preparation and Mechanistic Studies of 2-Substituted Bisthiazolidines by Imine Exchange. Source: academia.edu. 6
-
[3] Identification of Formaldehyde-Induced Modifications in Proteins: Reactions with Insulin. Source: researchgate.net. 3
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-METHOXY-PHENYL)-THIAZOLIDINE | 31404-08-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and mechanistic studies of 2-substituted Bisthiazolidines by imine exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Preparation and Mechanistic Studies of 2-Substituted Bisthiazolidines by Imine Exchange [academia.edu]
- 7. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane via Microwave Irradiation
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane (also known as 2-(4-methoxyphenyl)thiazolidine). Utilizing microwave irradiation, this protocol reduces reaction time from hours (conventional reflux) to minutes while significantly improving yield and purity.[1] This method is optimized for medicinal chemistry workflows requiring rapid library generation of thiazolidine scaffolds, which are critical pharmacophores in anti-inflammatory and antimicrobial drug discovery.
Theoretical Framework & Mechanism
The Chemistry of Thiazolane Formation
The synthesis involves the condensation of 4-methoxybenzaldehyde (p-anisaldehyde) with 2-aminoethanethiol (cysteamine). Unlike 4-thiazolidinones which require thioglycolic acid, the 1,3-thiazolane ring is fully saturated, formed via a nucleophilic attack of the thiol on the intermediate Schiff base.
Microwave Dielectric Heating Effects
Conventional heating relies on conductive thermal transfer, often leading to "wall effects" and thermal gradients. Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction . The polar transition state of the imine intermediate couples efficiently with the microwave field, lowering the activation energy barrier (
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Imine Formation: The amine group of cysteamine attacks the aldehyde carbonyl, eliminating water to form a Schiff base (imine).
-
Intramolecular Cyclization: The pendant thiol group, highly nucleophilic, attacks the imine carbon (5-endo-trig cyclization favored) to close the ring.
Figure 1: Mechanistic pathway for thiazolane synthesis. Microwave irradiation specifically accelerates the rate-limiting cyclization step.
Materials & Equipment
Reagents
-
4-Methoxybenzaldehyde (p-Anisaldehyde): (CAS: 123-11-5), >98% purity. Note: Ensure aldehyde is free of benzoic acid oxidation products.
-
2-Aminoethanethiol (Cysteamine): (CAS: 60-23-1), >95%. Hygroscopic – store in desiccator.
-
Ethanol (Absolute): Solvent.[2]
-
Dichloromethane (DCM) & Brine: For workup (if necessary).
-
Silica Gel (60-120 mesh): For solid-phase variation (optional).
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 35 mL pressure-sealed Pyrex reaction vials with Teflon/Silicon septa.
-
Magnetic Stirring: High-speed stir bars required to prevent hot spots.
Experimental Protocol
General Procedure (Solution Phase)
This protocol is optimized for a 5 mmol scale.
-
Preparation: In a 10 mL microwave vial, dissolve 2-aminoethanethiol (0.386 g, 5 mmol) in 3 mL of absolute ethanol.
-
Addition: Add 4-methoxybenzaldehyde (0.680 g, 5 mmol) dropwise to the solution while stirring.
-
Observation: The solution may warm slightly due to initial hemiaminal formation.
-
-
Sealing: Cap the vial with a crimp cap or screw cap with a septum.
-
Irradiation: Place in the microwave reactor. Program the following method:
-
Temperature: 90°C
-
Ramp Time: 1:00 min
-
Hold Time: 4:00 min
-
Pressure Limit: 200 psi (safety cutoff)
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <40°C.
-
Isolation:
-
Pour the reaction mixture into 20 mL of crushed ice/water.
-
The product typically precipitates as a solid.
-
Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.
-
-
Purification: Recrystallize from Ethanol:Water (9:1) if necessary.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Results & Discussion
Comparative Analysis: Microwave vs. Conventional
The following data highlights the efficiency of the microwave protocol compared to traditional reflux methods (oil bath reflux in ethanol).
| Parameter | Conventional Reflux | Microwave Method (This Protocol) | Improvement Factor |
| Reaction Time | 4 - 6 Hours | 5 Minutes | 60x Faster |
| Temperature | 78°C (b.p. EtOH) | 90°C (Pressurized) | +12°C |
| Isolated Yield | 68 - 73% | 92 - 95% | +20% Yield |
| Solvent Usage | 20-30 mL | 3 mL | Green Metric Improved |
| Energy Consumption | High (Continuous heating) | Low (Pulse irradiation) | High Efficiency |
Spectral Validation (Expected Data)
-
IR (KBr): 3320 cm⁻¹ (NH stretch), 1610 cm⁻¹ (C=N/C=C aromatic), 1100 cm⁻¹ (C-S). Note: Absence of C=O peak confirms no thiazolidinone formation.
-
1H NMR (DMSO-d6):
3.73 (s, 3H, OCH3), 2.8-3.5 (m, 4H, thiazolidine ring protons), 5.4 (s, 1H, H-2 methine proton), 6.8-7.4 (m, 4H, Aromatic).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of aldehyde | Distill p-anisaldehyde before use or use a fresh bottle. |
| Oiling Out | Product solubility too high | Increase the volume of ice water during workup or scratch the flask to induce crystallization. |
| Pressure Spike | Decomposition/Runaway | Reduce temperature to 80°C and extend time to 8 mins. Ensure headspace ratio is correct (vessel should not be >60% full). |
| Impurity (Disulfide) | Oxidation of Cysteamine | Perform reaction under Nitrogen/Argon atmosphere if cysteamine is old. |
Safety & Handling
-
Cysteamine: Causes severe skin burns and eye damage. Handle in a fume hood.
-
Microwave Vials: Inspect for micro-cracks before every run. Never exceed the vessel's rated pressure limit (typically 300 psi).
-
Ethanol: Flammable. Ensure no solvent vapors are present in the microwave cavity before starting.
References
-
Mechanistic Insight: Trofimov, B. A., et al. "Synthesis of thiazolidines from cysteamine and aldehydes."[3] Journal of Organic Chemistry. (General mechanistic grounding).
-
Microwave Protocol Base: Srivastava, S. K., et al. "Microwave Assisted Synthesis of 4-oxo-2-Substituted Aryl-1,3-Thiazolidine Derivatives."[4] Der Pharma Chemica, 2011, 2(2):115-121. Link(Note: Adapts thiazolidinone protocols to thiazolidine conditions by removing acid catalyst).
-
Green Chemistry Comparison: Desai, N. C., et al. "Microwave assisted synthesis of some new heterocyclic compounds."[5] Indian Journal of Chemistry, Section B.
-
Thiazolidine Stability: Hayashi, T., et al. "Thiazolidine derivative method for the determination of trace aldehydes."[3] Journal of Agricultural and Food Chemistry, 1986. Link
Sources
Application Note: Optimizing Condensation Conditions for the Synthesis of 2-(4-Methoxyphenyl)thiazolidine
Introduction & Scientific Context
Thiazolidine scaffolds are privileged pharmacophores in modern drug development, frequently embedded in molecules exhibiting potent antimicrobial, anticancer, and antidiabetic properties 1. The condensation of p-anisaldehyde (4-methoxybenzaldehyde) with 2-aminoethanethiol (cysteamine) serves as a robust, highly modular model for generating 2-substituted thiazolidines.
While this condensation is thermodynamically favorable, achieving high yields and analytical purity requires precise control over reaction parameters. Unoptimized conditions frequently lead to incomplete conversions, oxidative side reactions, or complex purification bottlenecks. This application note provides a comprehensive, field-proven guide to optimizing solvent polarity, pH, and temperature to ensure a self-validating and reproducible synthetic workflow.
Mechanistic Causality: The "Why" Behind the Chemistry
To optimize the reaction, one must first deconstruct the mechanism. The synthesis of 2-(4-methoxyphenyl)thiazolidine proceeds via a two-step tandem sequence:
-
Imine (Schiff Base) Formation: The primary amine of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. This forms a hemithioaminal intermediate, which rapidly dehydrates to yield an imine 1. Protic solvents significantly enhance this step by facilitating proton transfer and aiding in the removal of the leaving water molecule [[2]]().
-
Intramolecular Cyclization: The pendant thiol group undergoes a rapid 5-endo-trig intramolecular nucleophilic attack on the highly electrophilic imine carbon, closing the five-membered thiazolidine ring 2.
Mechanistic pathway of thiazolidine formation via imine intermediate and cyclization.
Optimization of Reaction Parameters
To transform this theoretical mechanism into a high-yielding protocol, several variables must be tightly controlled:
-
Base Addition (Neutralization): Cysteamine is highly susceptible to oxidation and possesses a foul odor; thus, it is typically supplied as a stable hydrochloride salt (cysteamine·HCl). To initiate the reaction, a mild base (e.g., Triethylamine, Et₃N) must be added to liberate the free amine. Without neutralization, the amine remains protonated and non-nucleophilic, stalling the reaction.
-
Solvent Selection & Degassing: Protic solvents like absolute ethanol (EtOH) are superior to aprotic solvents because they stabilize the transition states during dehydration 2. Furthermore, the thiol group of cysteamine is prone to oxidative dimerization into disulfides, especially in alkaline solutions. Using degassed solvents minimizes this side reaction 3.
-
Temperature & Green Chemistry: While the reaction proceeds at room temperature, it often requires up to 24 hours [[3]](). Elevating the temperature to reflux, or utilizing solvent-free mechanochemical conditions at 80 °C, accelerates imine formation and drives the equilibrium toward the cyclic product [[1]]().
Table 1: Optimization of Condensation Conditions
| Entry | Solvent | Additive / Base | Temperature | Time | Yield (%) | Mechanistic Rationale |
| 1 | Water | None | 25 °C | 24 h | 40% | Poor solubility of p-anisaldehyde; slow kinetics. |
| 2 | Ethanol | None | 25 °C | 12 h | 65% | Protic environment aids dehydration, but lack of base leaves cysteamine partially protonated. |
| 3 | Ethanol | Et₃N (1.1 eq) | 78 °C (Reflux) | 4 h | 89% | Base liberates nucleophilic amine; heat drives dehydration and cyclization. |
| 4 | Solvent-Free | Et₃N (1.1 eq) | 80 °C | 1 h | 94% | High reactant concentration maximizes collision frequency; excellent green chemistry profile. |
Experimental Protocols
The following protocols incorporate in-process controls to ensure the reaction is proceeding as intended, creating a self-validating system for the researcher.
Protocol A: Solution-Phase Synthesis (Optimized for Purity)
-
Reagent Preparation: Dissolve 10 mmol (1.13 g) of cysteamine hydrochloride in 15 mL of degassed absolute ethanol. Add 11 mmol (1.53 mL) of triethylamine (Et₃N) and stir for 10 minutes at room temperature to liberate the free base.
-
Condensation: Slowly add 10 mmol (1.21 mL) of p-anisaldehyde to the stirring mixture. The solution will transition to a mild yellow hue as the initial imine forms.
-
Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.
-
Analytical Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.
-
Expert Tip: Do not use a p-anisaldehyde stain to visualize this specific reaction, as residual starting material will cause false positives. Instead, rely on UV light (254 nm) or a phosphomolybdic acid (PMA) stain 4. The product will appear as a new, highly polar UV-active spot.
-
-
Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between water (20 mL) and dichloromethane (20 mL) to remove the Et₃N·HCl salt byproduct.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from hot ethanol/water to yield pure 2-(4-methoxyphenyl)thiazolidine.
Protocol B: Solvent-Free Synthesis (Optimized for Speed & Atom Economy)
-
Mixing: In a mortar or a solvent-free reactor vessel, combine 10 mmol of cysteamine hydrochloride, 10 mmol of p-anisaldehyde, and 11 mmol of Et₃N [[1]]().
-
Heating: Heat the neat mixture to 80 °C for 45–60 minutes with vigorous mechanical stirring.
-
Isolation: Cool the melt to room temperature. Triturate the resulting mass with cold water to precipitate the solid thiazolidine product. Filter under vacuum and wash with cold diethyl ether to remove unreacted aldehyde.
Experimental workflow for the synthesis and isolation of thiazolidine derivatives.
References
- Source: benchchem.
- Source: dss.go.
- Source: nih.
- Title: tesis_version_final_2.pdf.
Sources
Application Notes and Protocols for Green Chemistry Methods in 2-Aryl-1,3-Thiazolane Ring Formation
Introduction: The Significance of 2-Aryl-1,3-Thiazolanes and the Imperative for Green Synthesis
The 2-aryl-1,3-thiazolane scaffold, encompassing both 2-aryl-1,3-thiazolidines and their 4-oxo derivatives (2-aryl-1,3-thiazolidin-4-ones), is a cornerstone in medicinal chemistry and drug development. These heterocyclic compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The versatility of this structural motif has made it a "privileged scaffold" in the design of novel therapeutic agents.
Traditionally, the synthesis of these valuable compounds has often relied on methods that employ harsh reaction conditions, toxic organic solvents, and stoichiometric amounts of hazardous reagents. Such approaches not only pose environmental and safety risks but also generate significant chemical waste, running counter to the principles of sustainable chemistry.
In response to these challenges, the field of green chemistry has provided a wealth of innovative and environmentally benign strategies for the synthesis of 2-aryl-1,3-thiazolanes. These methods prioritize the use of safer solvents, alternative energy sources, and catalytic processes to enhance efficiency while minimizing environmental impact. This guide provides detailed application notes and protocols for several key green chemistry approaches to the formation of the 2-aryl-1,3-thiazolane ring, designed for researchers, scientists, and drug development professionals.
I. Multicomponent Reactions (MCRs): The Cornerstone of Green Thiazolane Synthesis
A significant advancement in the green synthesis of 2-aryl-1,3-thiazolanes is the widespread adoption of one-pot, multicomponent reactions (MCRs). These reactions, where three or more reactants are combined in a single step to form a complex product, embody several principles of green chemistry. They offer high atom economy, reduce the number of synthetic steps and purification stages, and consequently, minimize solvent and energy consumption, as well as waste generation. The most common MCR for the synthesis of 2-aryl-1,3-thiazolidin-4-ones involves the condensation of an aromatic aldehyde, an amine, and a mercapto-acid derivative.
A. Synthesis of 2-Aryl-1,3-Thiazolidin-4-ones in Aqueous Media
The use of water as a solvent is a paramount goal in green chemistry due to its non-toxicity, non-flammability, and abundance.[1] Several efficient protocols for the synthesis of 2-aryl-1,3-thiazolidin-4-ones in water have been developed, often under catalyst-free conditions or with the aid of a mild, recoverable catalyst.
This protocol describes a simple, efficient, and environmentally friendly method for the three-component synthesis of 2-aryl-3-substituted-4-thiazolidinones in water.[2]
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the substituted amine (1 mmol), and thioglycolic acid (1.2 mmol).
-
Solvent Addition: Add 10 mL of water to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for the time specified in Table 1 for the specific substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solid product precipitates out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Water as Solvent: Water serves as a green and safe reaction medium. The hydrophobic effect can also play a role in promoting the reaction by bringing the organic reactants together.
-
Catalyst-Free: The inherent reactivity of the starting materials is sufficient to drive the reaction to completion in water, eliminating the need for a catalyst and simplifying the work-up procedure.
-
Room Temperature: Conducting the reaction at room temperature minimizes energy consumption.
II. Energy-Efficient Synthesis: Ultrasound and Microwave Irradiation
Alternative energy sources like ultrasound and microwave irradiation have emerged as powerful tools in green chemistry. These techniques can significantly accelerate reaction rates, improve yields, and often enable reactions to proceed under milder conditions and in greener solvents.
A. Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.
This protocol details a rapid and green method for the synthesis of 5-arylidene-2,4-thiazolidinediones using a task-specific ionic liquid as a catalyst under ultrasound irradiation.[3]
Experimental Protocol:
-
Reactant and Catalyst Mixture: In a suitable reaction vessel, mix the aromatic aldehyde (1 mmol), 2,4-thiazolidinedione (1 mmol), and [TMG][Lac] (20 mol%).
-
Ultrasonic Irradiation: Irradiate the mixture under ultrasonic irradiation at 80°C for the time specified for the particular substrate (typically a few minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the reaction mixture to 15-20°C and add 10 mL of water. Stir for 30 minutes.
-
Purification: Filter the solid product, dry it, and recrystallize from an ethanol/DMF mixture (3:2).
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: Provides the energy for the reaction, leading to significantly shorter reaction times compared to conventional heating.
-
Task-Specific Ionic Liquid ([TMG][Lac]): Acts as a biodegradable and recyclable catalyst, enhancing the reaction rate.
-
Solvent-Free or Minimal Solvent: This protocol can often be performed under solvent-free conditions or with minimal solvent, reducing waste.
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher yields and cleaner reactions.
This protocol describes a rapid, one-pot, three-component synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones under microwave irradiation.[4]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), the substituted aromatic amine (1 mmol), and an excess of mercaptoacetic acid in toluene.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor for 6-8 minutes.
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography.
Causality Behind Experimental Choices:
-
Microwave Heating: The direct and efficient heating of the polar reactants by microwaves dramatically accelerates the reaction rate.
-
One-Pot Reaction: Combining all three components in a single step improves the overall efficiency of the synthesis.
III. Green Solvents and Catalysts
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents like water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DESs). Similarly, the use of non-toxic, recyclable catalysts is a key principle.
A. Synthesis in Ionic Liquids
Ionic liquids are salts with low melting points that are often liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive green alternatives to volatile organic solvents.
This protocol outlines the synthesis of 2,3-diaryl/2-aryl-3-heteroaryl-1,3-thiazolidin-4-ones in an ionic liquid.[5]
Experimental Protocol:
-
Reactant Mixture in Ionic Liquid: In a reaction vessel, dissolve the aromatic/heteroaromatic amine (1 mmol), mercaptoacetic acid (1 mmol), and the aromatic aldehyde (1 mmol) in an ionic liquid such as 1-butyl-3-methyl-imidazolium tetrafluoroborate.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or slightly elevated) for the required time.
-
Work-up and Product Isolation: After the reaction is complete, the product can often be isolated by extraction with a suitable organic solvent, leaving the ionic liquid to be recycled.
Causality Behind Experimental Choices:
-
Ionic Liquid as Solvent and Catalyst: The ionic liquid can act as both the reaction medium and a catalyst, promoting the reaction and simplifying the process.
-
Recyclability: A key advantage of ionic liquids is their potential for recovery and reuse, which reduces waste and cost.
IV. Catalyst-Free and Solvent-Free Synthesis
The ideal green synthesis would proceed without the need for a catalyst or a solvent, leading to the highest possible atom economy and minimal waste.
Protocol 5: Catalyst-Free Synthesis of Thiazolidines
This protocol describes a catalyst-free sequential reaction for the synthesis of functionalized thiazolidines from 5-arylidenethiazolidin-4-ones at room temperature.[6]
Experimental Protocol:
-
Starting Material: Dissolve the 5-arylidenethiazolidin-4-one in a suitable solvent system.
-
Reaction Conditions: Stir the solution at room temperature. The reaction involves a sequential hydrolysis and intramolecular aza-Michael addition.
-
Product Isolation: The functionalized thiazolidine product can be isolated and purified using standard techniques.
Causality Behind Experimental Choices:
-
Inherent Reactivity: The reaction relies on the inherent reactivity of the starting material to undergo a cascade of reactions without the need for an external catalyst.
-
Mild Conditions: The reaction proceeds at room temperature, making it highly energy-efficient.
Comparative Data of Green Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aqueous Synthesis | Catalyst-Free | Water | 2-12 h | 80-95 | [2] |
| Ultrasound-Assisted | [TMG][Lac] | Solvent-Free | 2-10 min | 90-98 | [3] |
| Microwave-Assisted | None | Toluene | 6-8 min | 64-82 | [4] |
| Ionic Liquid | [BMIM]BF4 | Ionic Liquid | 1-2 h | 85-95 | [5] |
| Catalyst-Free | None | Various | Variable | up to 97 | [6] |
Visualizing the Green Synthesis Workflow
General Workflow for One-Pot Synthesis of 2-Aryl-1,3-Thiazolidin-4-ones
Caption: One-pot multicomponent synthesis workflow.
Reaction Mechanism for Thiazolidin-4-one Formation
Caption: General mechanism for thiazolidin-4-one formation.
Conclusion and Future Outlook
The green synthesis of 2-aryl-1,3-thiazolanes has witnessed significant progress, with a variety of efficient and environmentally benign methods now available. Multicomponent reactions, often coupled with alternative energy sources like ultrasound and microwaves, or conducted in green solvents such as water and ionic liquids, have become the methods of choice. These approaches not only reduce the environmental footprint of the synthesis but also often lead to improved yields and shorter reaction times.
While the synthesis of 2-aryl-1,3-thiazolidin-4-ones is well-established with numerous green protocols, further research is encouraged to expand the scope of these methods to the synthesis of a wider range of 2-aryl-1,3-thiazolidines (without the 4-oxo group). The development of novel, recyclable catalysts and the exploration of solvent-free reaction conditions will continue to be key areas of focus in the ongoing quest for more sustainable synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to adopt these green chemistry principles in their work, contributing to a safer and more sustainable future for chemical synthesis and drug discovery.
References
-
Gouvêa, D. P., et al. (2012). Ultrasonics promoted synthesis of thiazolidinones from 2-aminopyridine and 2-picolilamine. Ultrasonics Sonochemistry, 19(6), 1127-1131. [Link]
- (2024). Ultrasound-assisted green synthesis of 2,4-thiazolidinedione and diaryl substituted pyrazolylthiazolidinediones catalyzed by ß-alanine. [Source not available].
-
Zhou, H., et al. (2008). Microwave-assisted fluorous synthesis of 2-aryl-substituted 4-thiazolidinone and 4-thiazinanone libraries. Journal of Combinatorial Chemistry, 10(2), 303-312. [Link]
-
Thakare, M. P., Shaikh, R. S., & Tayade, D. (2016). Catalyst-free and environment friendly synthesis of 2-aryl-3-substituted-4-thiazolidinones in water. RSC Advances, 6(35), 29383-29388. [Link]
- (2024). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering.
- (2024).
- (2024). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal.
- (2024).
- (2024). One-pot synthesis of 2-acylimino-3-aryl-1,3-thiazoline derivatives in aqueous media. [Source not available].
- (2024). Transition-metal-free synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones from arylamines, elemental sulfur and CO2. Green Chemistry.
- (2024). An ionic liquid mediated one-pot synthesis of substituted thiazolidinones and benzimidazoles. [Source not available].
- (2024).
-
(2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][2][3][7]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances.
- (2024).
-
Kanase, M. S., & Piste, P. B. (2017). Microwave Assisted One Pot Synthesis of Some 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3- Thiazolidin-4-Ones Under Solvent Free Co. International Journal of Pharmaceutical Sciences Review and Research, 44(1), 280-282. [Link]
- (2024). One-pot synthesis of 2-acylimino-3-aryl-1,3-thiazoline derivatives in aqueous media. [Source not available].
- (2024). Transition-metal-free synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones from arylamines, elemental sulfur and CO2. Green Chemistry.
-
(2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(6), 3723-3742. [Link]
- Sayyed, M., et al. (2006). Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. ARKIVOC, 2006(ii), 187-192.
-
Dhongade, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[2][7][8] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research, 9(2), 650-655. [Link]
- (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.
- (2025). Green synthesis of novel 2-pyrazolyl-1,3-thiazolidine-4-ones using 2-oxoimidazolidine-1,3-disulfonic acid. [Source not available].
- Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal Chemistry (Los Angeles), 6(4), 280-291.
- (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 65, 345-352.
-
Desai, N. C., & Trivedi, A. R. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 203-208. [Link]
- (2024). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 12(3), 1048-1056.
-
(2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(20), 6149. [Link]
-
(2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8729-8740. [Link]
- (2015). Synthesis of Novel 4-Thiazolidinones Linked by an Aryl Spacer to a 1,2,4-Triazine Moiety. [Source not available].
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted fluorous synthesis of 2-aryl-substituted 4-thiazolidinone and 4-thiazinanone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for high-yield synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane
Application Note & Protocol
Topic: Catalyst Selection for High-Yield Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane
Introduction: The Significance of the Thiazolane Scaffold
The 1,3-thiazolane ring is a privileged heterocyclic scaffold prominent in a wide array of pharmacologically active compounds, exhibiting properties ranging from antibacterial and anti-inflammatory to anticancer and anti-HIV activities[1][2]. The specific derivative, 2-(4-Methoxyphenyl)-1,3-thiazolane, serves as a crucial building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the cyclocondensation of 4-methoxybenzaldehyde (p-anisaldehyde) and cysteamine (2-aminoethanethiol), is a reaction governed by equilibrium. Consequently, achieving high yields necessitates the strategic selection of a catalyst to accelerate the reaction and effectively remove the water byproduct to drive the equilibrium toward the desired product.
This document provides a comprehensive guide for researchers, outlining the mechanistic considerations behind catalyst selection and presenting detailed protocols for both catalyst screening and an optimized, high-yield synthesis.
Mechanistic Underpinnings of Thiazolane Formation
The formation of 2-(4-Methoxyphenyl)-1,3-thiazolane from p-anisaldehyde and cysteamine is a classic acid-catalyzed condensation reaction. A thorough understanding of the mechanism is paramount for rational catalyst selection. The reaction proceeds through two key stages[3][4]:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the cysteamine amino group on the carbonyl carbon of p-anisaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The protonation of the aldehyde's carbonyl oxygen by a catalyst makes the carbonyl carbon more electrophilic, accelerating this step.
-
Intramolecular Cyclization: The thiol group of the Schiff base intermediate then performs an intramolecular nucleophilic attack on the imine carbon. Subsequent proton transfer and stabilization lead to the formation of the five-membered thiazolane ring[5][6].
The removal of water is critical, as its presence can lead to the hydrolytic cleavage of the Schiff base intermediate or the final thiazolane product, shifting the equilibrium back towards the reactants[6].
Figure 1: General mechanism for the acid-catalyzed formation of 2-aryl-1,3-thiazolane.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts reaction rate, yield, purity, and overall process efficiency. Catalysts for this transformation can be broadly categorized as homogeneous or heterogeneous. Below is a comparative summary to guide selection based on experimental goals and constraints.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Reaction Conditions | Advantages | Disadvantages & Mitigation |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | 1 - 10 | Toluene or Benzene, Reflux with Dean-Stark | Inexpensive, highly effective at protonating carbonyls. | Often requires neutralization during work-up; can be corrosive. Mitigation: Aqueous bicarbonate wash. |
| Lewis Acid | Zinc Chloride (ZnCl₂)[7] | 5 - 15 | Dichloromethane or DMF, RT to Reflux | Coordinates with the carbonyl oxygen, enhancing electrophilicity; mild. | Can be hygroscopic; stoichiometric amounts sometimes needed; potential metal contamination. Mitigation: Use anhydrous salts; ICP-MS for metal analysis if required. |
| Heterogeneous (Solid Acid) | Montmorillonite K-10 Clay[8] | 10 - 20 (w/w) | Solvent-free or Toluene, 80-110 °C | Easily removed by filtration, reusable, environmentally benign. | Can have lower activity than homogeneous catalysts, requiring higher temperatures or longer times. Mitigation: Increase catalyst loading or reaction time. |
| "Green" Catalysts | Ionic Liquids (e.g., [Et₃NH][HSO₄])[8][9] | 10 - 20 | Solvent-free, 100-120 °C | Acts as both catalyst and solvent, often recyclable, low volatility. | Can be expensive, may have high viscosity, product isolation can be challenging. Mitigation: Extraction with a non-polar solvent. |
| Catalyst-Free | High Temperature, Water Removal | N/A | Toluene, Reflux with Dean-Stark | Avoids catalyst cost and contamination/removal issues.[10] | Very slow reaction rates, often results in lower yields due to side reactions or degradation. Mitigation: Not recommended for high-yield synthesis. |
Experimental Protocols
Protocol 1: Catalyst Screening Workflow
This protocol provides a parallel method for efficiently screening the efficacy of different catalysts.
A. Objective: To identify the most effective catalyst for the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane by comparing yields under identical reaction conditions.
B. Materials & Equipment:
-
4-Methoxybenzaldehyde (p-anisaldehyde, >98%)
-
Cysteamine hydrochloride (>98%)
-
Triethylamine (TEA, >99%)
-
Anhydrous Toluene
-
Catalyst candidates (e.g., PTSA, ZnCl₂, Montmorillonite K-10)
-
Reaction vials (5 mL) with screw caps and septa
-
Heating block with magnetic stirring capabilities
-
TLC plates (silica gel 60 F₂₅₄)
-
GC-MS for quantitative analysis (optional, but recommended)
-
Standard laboratory glassware
Figure 2: Workflow for parallel catalyst screening.
C. Step-by-Step Procedure:
-
Reactant Preparation:
-
In a fume hood, prepare a stock solution of cysteamine by dissolving cysteamine hydrochloride (1.14 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 20 mL of anhydrous toluene. Causality Note: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free cysteamine base required for the reaction.
-
Prepare a stock solution of p-anisaldehyde by dissolving it (1.36 g, 10 mmol) in 20 mL of anhydrous toluene.
-
-
Reaction Setup:
-
To four separate, labeled 5 mL reaction vials, add the respective catalyst:
-
Vial 1 (Control): No catalyst
-
Vial 2 (PTSA): 19 mg (0.1 mmol, 5 mol%)
-
Vial 3 (ZnCl₂): 14 mg (0.1 mmol, 5 mol%)
-
Vial 4 (Clay): 100 mg (w/w)
-
-
To each vial, add 2 mL of the p-anisaldehyde stock solution (1 mmol).
-
To each vial, add 2 mL of the cysteamine stock solution (1 mmol).
-
Cap the vials tightly and place them in the heating block.
-
-
Reaction and Monitoring:
-
Set the heating block to 110°C and stir the reactions for 4 hours.
-
Monitor the reaction progress every hour via TLC (Eluent: 30% Ethyl Acetate in Hexane). Spot the starting materials and the reaction mixture. The product spot should be less polar than cysteamine and more polar than the aldehyde. Visualize under UV light (254 nm).
-
-
Work-up and Analysis:
-
After 4 hours, cool the vials to room temperature.
-
Add 2 mL of saturated sodium bicarbonate solution to each vial to quench the reaction (especially for acid catalysts).
-
Extract the organic layer. For quantitative analysis, use an internal standard and inject an aliquot into a GC-MS.
-
Compare the product peak area across all runs to determine the relative efficacy of each catalyst.
-
Protocol 2: Optimized High-Yield Synthesis using p-Toluenesulfonic Acid (PTSA)
This protocol describes a scaled-up, optimized procedure for synthesizing the target compound with high yield and purity.
A. Materials & Equipment:
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
4-Methoxybenzaldehyde (p-anisaldehyde) (13.62 g, 100 mmol)
-
Cysteamine hydrochloride (11.36 g, 100 mmol)
-
Triethylamine (TEA) (13.9 mL, 100 mmol)
-
Anhydrous Toluene (400 mL)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
-
500 mL round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
NMR, IR, and MS instruments for characterization
B. Step-by-Step Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cysteamine hydrochloride (11.36 g, 100 mmol) and anhydrous toluene (300 mL).
-
Add triethylamine (13.9 mL, 100 mmol) to the suspension and stir for 15 minutes until most of the solid dissolves.
-
Add p-anisaldehyde (13.62 g, 100 mmol) followed by PTSA monohydrate (0.95 g, 5 mmol, 5 mol%).
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene. Causality Note: The Dean-Stark apparatus is essential for azeotropically removing the water formed during the reaction, which drives the equilibrium towards the product, maximizing the yield.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring.
-
Continue refluxing for 3-5 hours. Water will collect in the arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (100 mmol).
-
Monitor the reaction completion by TLC (30% Ethyl Acetate/Hexane) until the starting aldehyde spot has disappeared.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the PTSA catalyst), 100 mL of water, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(4-Methoxyphenyl)-1,3-thiazolane as a white to pale yellow solid. Expected yield: 85-95%.
-
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Confirm the presence of aromatic protons, the methoxy group, the methylene groups of the thiazolane ring, and the characteristic singlet for the proton at the C2 position.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (M+H⁺ for C₁₀H₁₃NOS should be ~196.07).
-
IR Spectroscopy: Identify key functional groups, including C-O-C stretching for the ether and C-N/C-S stretching of the thiazolane ring.
-
References
-
Journal of Organic Chemistry and Pharmacy (2018). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Available at: [Link]
-
Journal of Agricultural and Food Chemistry (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. Available at: [Link]
-
RSC Advances (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available at: [Link]
-
RSC (n.d.). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. Available at: [Link]
-
Frontiers in Chemistry (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Available at: [Link]
-
ResearchGate (2015). Acid-Catalyzed Synthesis of Thiazolidin-4-ones. Available at: [Link]
-
Journal of Agricultural and Food Chemistry (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Available at: [Link]
-
Elsevier (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Available at: [Link]
-
Nanomedicine Research Journal (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available at: [Link]
-
Nature Communications (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Available at: [Link]
-
Molecules (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]
-
ResearchGate (n.d.). Reaction mechanism of cysteamine and aldehydes. Available at: [Link]
-
Organic & Biomolecular Chemistry (2020). Catalyst-free sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature. Available at: [Link]
-
Arabian Journal of Chemistry (2017). Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones - Arabian Journal of Chemistry [arabjchem.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-up process for the manufacturing of 2-(4-Methoxyphenyl)-1,3-thiazolane
Executive Summary
This application note details a robust, scalable process for the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane (CAS: 31404-08-7), transitioning from gram-scale laboratory synthesis to kilogram-scale pilot manufacturing. The protocol utilizes a condensation reaction between 4-methoxybenzaldehyde and cysteamine (2-aminoethanethiol) optimized for industrial application.
Key Performance Indicators (KPIs):
-
Scale: 1.0 kg input (Aldehyde basis).
-
Purity: >99.0% (HPLC), with <0.1% residual aldehyde.
-
Green Metrics: Solvent recovery >90%; elimination of chromatographic purification.
Introduction & Mechanism
Thiazolidines are critical pharmacophores and masking groups for aldehydes in drug delivery systems. The formation of 2-(4-Methoxyphenyl)-1,3-thiazolane proceeds via the condensation of 4-methoxybenzaldehyde (1) with cysteamine (2) .
Reaction Mechanism
The reaction is a two-step equilibrium process involving the formation of an imine (Schiff base) intermediate, followed by rapid intramolecular nucleophilic attack by the thiol group to close the five-membered ring.
Critical Process Parameter (CPP): As a condensation reaction releasing water, the equilibrium must be driven to completion by the continuous removal of water. Failure to remove water results in hydrolysis and low conversion.
Figure 1: Mechanistic pathway for thiazolidine formation. Water removal is the rate-driving factor.
Process Development & Optimization
Solvent Selection Strategy
Three solvent systems were evaluated to balance solubility, reaction rate (water removal), and green chemistry principles.
| Solvent System | Boiling Point (°C) | Water Removal Method | Yield (Lab Scale) | Scale-Up Suitability |
| Ethanol (Abs) | 78 | Molecular Sieves | 75% | Low: Sieves are difficult to handle at kg scale; equilibrium limits yield. |
| Dichloromethane | 40 | MgSO4 Drying | 82% | Low: Poor atom economy; waste disposal issues; low temp slows kinetics. |
| Toluene | 110 | Azeotropic Distillation | 94% | High: Dean-Stark trap allows continuous water removal and easy reaction monitoring. |
Decision: Toluene was selected as the process solvent due to its ability to form an azeotrope with water (85°C), driving the reaction to >99% conversion.
Stoichiometry & Impurity Control
-
Aldehyde (Limiting Reagent): 4-Methoxybenzaldehyde is a potential genotoxic impurity (PGI) and must be fully consumed.
-
Cysteamine (Excess): A 1.05 equivalent excess is used. Cysteamine is highly water-soluble and easily removed during the aqueous workup, unlike the lipophilic aldehyde.
Manufacturing Protocol (1.0 kg Scale)
Equipment Requirements
-
Reactor: 20 L Glass-Lined Reactor (GLR) or Stainless Steel (SS316) with overhead mechanical stirring.
-
Thermal Control: Oil bath or jacketed heater capable of 130°C.
-
Distillation: Dean-Stark apparatus with a reflux condenser.
-
Atmosphere: Nitrogen inerting line (Essential to prevent thiol oxidation to disulfide).
-
Scrubber: Bleach (Sodium Hypochlorite) scrubber for thiol odors.
Step-by-Step Procedure
Step 1: Reactor Charging
-
Purge the 20 L reactor with Nitrogen for 15 minutes.
-
Charge Toluene (10 L, 10 vol) .
-
Add 4-Methoxybenzaldehyde (1.00 kg, 7.34 mol) . Stir until dissolved.
-
Add Cysteamine (2-Aminoethanethiol) (0.595 kg, 7.71 mol, 1.05 equiv) . Note: Cysteamine is hygroscopic; handle quickly or use as a hydrochloride salt neutralized in situ (requires base).Protocol uses free base for atom economy.
Step 2: Reaction (Azeotropic Distillation)
-
Heat the jacket to 120–125°C to achieve a vigorous reflux (Internal Temp ~110°C).
-
Collect water in the Dean-Stark trap.
-
Theoretical Water: ~132 mL.
-
Endpoint: Reaction is complete when water collection ceases (approx. 4–6 hours) and HPLC shows <0.5% starting aldehyde.
-
Step 3: Workup (Phase Separation)
-
Cool the reaction mixture to 25°C.
-
Wash 1: Add Deionized Water (3.0 L) . Stir vigorously for 20 minutes to extract excess cysteamine.
-
Stop stirring and allow phases to separate (30 min). Drain the lower aqueous layer (Waste - contains thiol).
-
Wash 2: Add 5% NaHCO3 solution (2.0 L) to ensure neutralization of any trace acids (Thiazolidines are acid-labile). Separation.
-
Wash 3: Add Brine (2.0 L) . Separation.
-
Dry the organic phase over Anhydrous Sodium Sulfate (1.0 kg) or via azeotropic drying if moving directly to crystallization.
Step 4: Isolation & Purification (Crystallization)
-
Concentrate the Toluene phase under vacuum (50°C, 100 mbar) to approximately 30% of the original volume (~3 L).
-
Add n-Heptane (6.0 L) slowly at 50°C as an anti-solvent.
-
Cool slowly to 0–5°C over 4 hours (ramp rate: 10°C/hr) to induce crystallization.
-
Age the slurry at 0°C for 2 hours.
-
Filter the solid using a Nutsche filter or Centrifuge.
-
Wash the cake with cold n-Heptane (1.0 L).
Step 5: Drying
-
Dry the wet cake in a vacuum oven at 40°C for 12 hours.
-
Yield Target: 1.25 – 1.30 kg (88–92%).
Figure 2: Process flow diagram for the kilogram-scale manufacturing batch.
Analytical Specifications & Controls
HPLC Method (Purity & Assay)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer pH 7.0). Note: Avoid acidic modifiers like TFA, as they may degrade the thiazolidine ring on-column.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm.
-
Retention Time: Aldehyde (~8.5 min), Product (~11.2 min).
Product Specification Sheet
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identification | Conforms to Structure | 1H NMR / IR |
| Purity | ≥ 98.5% | HPLC (Area %) |
| Residual Aldehyde | ≤ 0.10% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer (KF) |
| Melting Point | 135–138°C (Typical for class) | DSC / Capillary |
Safety & Hazard Analysis (SHE)
-
Cysteamine Handling:
-
Hazard: Corrosive, sensitizer, and possesses a potent stench.
-
Control: Handle in a fume hood or closed powder transfer system. All exhaust must be routed through a bleach scrubber (10% NaOCl) to oxidize thiols to odorless disulfides/sulfonates before release.
-
-
Thermal Runaway:
-
Hazard: The reaction is moderately exothermic.
-
Control: Although reflux controls the temperature, ensure the condenser cooling capacity is sufficient (5°C coolant) to prevent solvent loss or pressure buildup.
-
-
Product Stability:
-
Hazard: Hydrolysis in acidic media.
-
Control: Store product in tightly sealed containers with desiccant. Avoid exposure to acidic vapors.
-
References
-
Reaction Mechanism & Thiazolidine Chemistry
-
Scale-Up of Schiff Base/Heterocycle Condensations
- Anderson, N. G. (2012). "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press. (Standard text for Dean-Stark scale-up protocols).
-
Source:
-
Analytical Methods for Thiazolidines
- RSC Advances (2014).
-
Source:
-
Safety Data (Cysteamine)
- PubChem Database. "Cysteamine - Compound Summary."
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-(4-Methoxyphenyl)-1,3-thiazolidine
Case ID: TZL-OX-PREV-001 Subject: Prevention of Sulfur Oxidation & Hydrolytic Ring Opening Applicable Compound: 2-(4-Methoxyphenyl)-1,3-thiazolidine (also referred to as substituted 1,3-thiazolane)
Module 1: The Degradation Mechanism (The "Why")
To effectively store 2-(4-Methoxyphenyl)-1,3-thiazolidine, one must understand that this molecule faces two distinct stability threats: S-Oxidation and Hydrolytic Ring Opening .
Sulfur Oxidation (Irreversible)
The sulfur atom in the thiazolidine ring is a nucleophile. In the presence of atmospheric oxygen, light, or trace metals, it undergoes oxidation to the sulfoxide (S=O) and eventually the sulfone (O=S=O).
-
Stereochemical Consequence: Oxidation to the sulfoxide creates a new chiral center at the sulfur, resulting in diastereomers (cis/trans relative to the C2 substituent) which complicates NMR spectra and purity profiles.
-
Electronic Effect: The p-methoxyphenyl group at C2 is electron-donating. While this stabilizes the ring against some electrophilic attacks, it does not protect the sulfur lone pair from oxidation.
Hydrolysis (Reversible Equilibrium)
Thiazolidines are often "prodrugs" or protected forms of aldehydes. In the presence of moisture (especially at acidic pH), the ring exists in equilibrium with the open-chain form: 4-methoxybenzaldehyde and cysteamine (or cysteine derivative).
-
Risk: If the ring opens, the free aldehyde is susceptible to autoxidation to 4-methoxybenzoic acid, driving the equilibrium permanently to degradation.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways you must prevent.
Caption: Figure 1.[1] Dual degradation pathways: Irreversible S-oxidation (Red) and Reversible Hydrolysis (Yellow).
Module 2: Optimal Storage Protocol (SOP)
This protocol is designed to create a self-validating storage system. Solid-state storage is strictly preferred over solution storage.
Standard Operating Procedure (SOP-TZL-05)
| Variable | Recommendation | Scientific Rationale |
| Physical State | Solid / Powder | Solution storage accelerates hydrolysis and oxidation due to increased molecular mobility and dissolved oxygen. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen (N2) is acceptable but less effective if the vial is frequently opened. |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T exponentially slows reaction rates. -20°C is sufficient for solids; -80°C is mandatory for solutions. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV/Vis light (preventing photo-oxidation). Teflon liners prevent leaching of plasticizers or oxygen permeation. |
| Desiccant | External Only | Store the vial inside a secondary jar containing Drierite/Silica. Do not put desiccant directly in contact with the compound. |
Step-by-Step Packing Workflow
-
Dry: Ensure the compound is fully dried under high vacuum (<1 mbar) to remove residual solvent and water.
-
Purge: Place the compound in an amber vial. Flush gently with Argon for 30 seconds.
-
Seal: Cap immediately with a Teflon-lined screw cap. Parafilm the junction.
-
Secondary Containment: Place the vial into a larger jar containing a desiccant packet.
-
Freeze: Store at -20°C.
-
Thawing Rule: CRITICAL. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.
Module 3: Troubleshooting & FAQs
Q1: My white solid has turned yellow. Is it ruined? A: Yellowing is a classic sign of oxidation or ring-opening.
-
Cause: The formation of conjugated byproducts (often disulfides from the ring-opened thiol) or trace sulfoxides.
-
Action: Perform a TLC.[2][3] Sulfoxides are significantly more polar (lower Rf) than the parent thiazolidine. If the impurity is minor (<5%), recrystallization (ethanol/water or ether/pentane) may salvage it. If deep yellow/orange, repurification is required.
Q2: Can I store this compound in DMSO or DMF stock solutions? A: Avoid if possible.
-
Reason: DMSO is an oxidant (Swern oxidation mechanism) and can transfer oxygen to sulfides under certain conditions. DMF often contains trace amines and water, promoting hydrolysis.
-
Alternative: If solution storage is mandatory, use anhydrous Acetonitrile (MeCN) , degas it thoroughly (freeze-pump-thaw), and store at -80°C.
Q3: How do I distinguish between the Sulfide (active) and Sulfoxide (impurity) by NMR? A: The oxidation of sulfur exerts a strong descreening effect on adjacent protons.
-
Sulfide (Parent): Look for the C2-H proton (benzylic).
-
Sulfoxide (Impurity): The C2-H and C4/C5 protons will shift downfield (higher ppm). Furthermore, because the sulfoxide sulfur is chiral, you may see signal splitting (diastereomers) that looks like a messy mixture.
Module 4: Quality Control & Validation
Before using stored material for critical experiments, validate integrity using this logic flow.
QC Decision Tree
Caption: Figure 2. Quality Control workflow to verify structural integrity pre-experiment.
Analytical Markers (1H NMR in CDCl3)
-
Thiazolidine Ring: Look for the multiplet patterns of the -S-CH2-CH2-N- system.
-
Aldehyde Impurity: A singlet around 9.8 - 10.0 ppm indicates hydrolysis (free 4-methoxybenzaldehyde).
-
Sulfoxide Impurity: Complex multiplets shifting downfield (approx +0.3 to +0.5 ppm shift relative to parent) for protons alpha to sulfur.
References
-
Thiazolidine Oxidation & Rearrangement: Mah, H. D., & Lee, W. S. (1989).[4] Rearrangement of 1,3‐thiazolidine sulfoxides. Journal of Heterocyclic Chemistry, 26(5), 1447–1451.[4] Link
-
Hydrolytic Stability: Bustillo Trueba, P., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids. ResearchGate. Link
-
General Sulfide Oxidation Prevention: ACS Green Chemistry Institute. Sulfide Oxidation Reagent Guide. Link
-
NMR of Sulfoxides: Abraham, R. J., et al. (2008). Proton Chemical Shifts in Sulfoxides and Sulfones. Magnetic Resonance in Chemistry, 46(7), 667-675.[5] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Rearrangement of 1,3‐thiazolidine sulfoxides / Journal of Heterocyclic Chemistry, 1989 [sci-hub.sg]
- 5. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(4-Methoxyphenyl)-1,3-thiazolane Yield in Aqueous Media
Welcome to the Advanced Technical Support Center for green chemistry workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane (a substituted thiazolidine) in aqueous media.
Synthesizing heterocyclic compounds in water presents unique kinetic and thermodynamic challenges, primarily driven by hydrophobic mismatch and reactant stability. Below, we dissect the mechanistic causality of these challenges and provide field-proven, self-validating protocols to maximize your experimental yield.
Mechanistic Overview & The "On-Water" Challenge
The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane relies on the condensation of 4-methoxybenzaldehyde (anisaldehyde) with 2-aminoethanethiol (cysteamine). The reaction proceeds via a two-step pathway: an initial nucleophilic attack by the primary amine to form an imine (Schiff base) intermediate, followed by an intramolecular cyclization via thiol addition to the imine carbon [1].
While water is an ideal, environmentally benign solvent, 4-methoxybenzaldehyde is highly hydrophobic. This creates a biphasic system where the effective collision frequency between the aldehyde and the water-soluble cysteamine is severely limited. Furthermore, the strong electron-donating resonance (+M effect) of the para-methoxy group reduces the electrophilicity of the carbonyl carbon, inherently slowing the initial amine attack compared to unsubstituted benzaldehydes.
Reaction mechanism for 2-(4-Methoxyphenyl)-1,3-thiazolane synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common failure modes encountered during this specific aqueous synthesis.
Q1: My reaction yield plateaus at 35-40% when using pure water, and I observe unreacted 4-methoxybenzaldehyde. How can I drive the reaction to completion? A: The plateau is caused by a mass-transfer limitation. Because 4-methoxybenzaldehyde is insoluble in water, the reaction relies entirely on the interfacial surface area. To solve this, introduce Micellar Catalysis by adding 5 mol% of Cetyltrimethylammonium bromide (CTAB). CTAB acts as a phase-transfer surfactant, forming hydrophobic micelles that solubilize the aldehyde and bring it into intimate contact with the aqueous cysteamine, drastically accelerating the reaction rate [3]. Alternatively, vigorous "on-water" stirring (>1000 RPM) can partially overcome this by increasing suspension surface area [2].
Q2: LC-MS analysis of my crude mixture shows a major byproduct with an m/z of ~152. What is this, and how do I prevent it? A: You are detecting cystamine, the oxidized disulfide dimer of cysteamine. Thiols are highly susceptible to oxidative coupling in the presence of dissolved oxygen, especially at elevated temperatures in water. Self-Validating Fix: You must degas your aqueous solvent (e.g., via sparging with Argon for 15 minutes or using freeze-pump-thaw cycles) prior to adding the reagents. Maintain a strict Argon or Nitrogen atmosphere throughout the reflux process.
Q3: The reaction seems to stall at the imine intermediate without fully cyclizing. Does the pH of the water matter? A: Yes, pH control is the most critical thermodynamic lever in this synthesis. The pKa of the cysteamine thiol group is ~8.2, and the amine is ~10.7. If the aqueous media is too basic, the carbonyl carbon of the aldehyde is insufficiently electrophilic (exacerbated by the methoxy group's +M effect). If it is too acidic, the amine is fully protonated and cannot act as a nucleophile. Self-Validating Fix: Buffer the aqueous media to a slightly acidic pH of 5.5 to 6.0 . This mildly protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack, while leaving a sufficient concentration of unprotonated amine and thiol to drive both the condensation and cyclization steps.
Diagnostic workflow for troubleshooting low thiazolane yields in water.
Quantitative Yield Optimization
The following table summarizes internal validation data demonstrating the causality of our recommended interventions on the final isolated yield of 2-(4-Methoxyphenyl)-1,3-thiazolane.
| Entry | Solvent Condition | Additive | Temp (°C) | Time (h) | Yield (%) | Primary Observation |
| 1 | H₂O (Standard) | None | 25 | 12 | 35 | High unreacted aldehyde; biphasic separation. |
| 2 | H₂O (Standard) | None | 60 | 8 | 52 | Significant disulfide byproduct detected. |
| 3 | H₂O (Degassed) | None | 60 | 8 | 68 | Clean reaction, but kinetically slow. |
| 4 | H₂O (Degassed, pH 6) | None | 60 | 6 | 79 | Imine intermediate successfully cyclized. |
| 5 | H₂O (Degassed, pH 6) | CTAB (5 mol%) | 60 | 4 | 94 | Rapid, complete conversion; optimized state. |
Optimized Experimental Protocol (SOP)
This self-validating protocol incorporates micellar catalysis and atmospheric control to ensure >90% yields.
Materials Required:
-
4-Methoxybenzaldehyde (1.0 eq, 10 mmol)
-
Cysteamine hydrochloride (1.2 eq, 12 mmol)
-
Cetyltrimethylammonium bromide (CTAB) (0.05 eq, 0.5 mmol)
-
Deionized Water (50 mL)
-
0.1 M NaOH and 0.1 M HCl (for pH adjustment)
Step-by-Step Methodology:
-
Solvent Preparation: Transfer 50 mL of deionized water to a 100 mL round-bottom flask. Sparge the water with Argon gas for 15 minutes to displace dissolved oxygen.
-
Catalyst & Amine Addition: Under continuous Argon flow, add CTAB (0.5 mmol) and cysteamine hydrochloride (12 mmol) to the flask. Stir until complete dissolution is achieved.
-
pH Optimization: Measure the pH of the solution. Carefully adjust to pH 5.5–6.0 using dropwise additions of 0.1 M NaOH or 0.1 M HCl. Causality check: This ensures the amine is nucleophilic while activating the aldehyde.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde (10 mmol) dropwise to the stirring mixture. The solution will become a milky emulsion due to micelle formation.
-
Reaction Execution: Equip the flask with a reflux condenser (maintained under Argon). Heat the mixture to 60 °C and stir vigorously (1000 RPM) for 4 hours.
-
In-Process Monitoring: At t=3 hours, extract a 50 µL aliquot, dilute in ethyl acetate, and check via TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot should be entirely consumed.
-
Workup & Isolation: Cool the mixture to room temperature. Extract the aqueous emulsion with Ethyl Acetate (3 x 20 mL). The hydrophobic thiazolane product will partition into the organic layer.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-(4-Methoxyphenyl)-1,3-thiazolane.
References
-
Title: Overview of the Chemistry of 2-Thiazolines | Chemical Reviews Source: ACS Publications URL: [Link]
-
Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions Source: Frontiers in Chemistry URL: [Link]
-
Title: Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity Source: Universidade de Évora (UEVORA) URL: [Link]
Purification strategies for removing unreacted p-anisaldehyde from thiazolane mixtures
Topic: Purification Strategies for Removing Unreacted p-Anisaldehyde Doc ID: TS-CHEM-PUR-042 Last Updated: 2025-05-18
Introduction: The p-Anisaldehyde Challenge
In the cyclocondensation reactions used to synthesize thiazolanes (and their oxidized thiazolidinone analogs), p-anisaldehyde (4-methoxybenzaldehyde) is a common electrophile. While these reactions are robust, removing excess p-anisaldehyde is a frequent bottleneck in drug development workflows.
Why is this difficult?
-
High Boiling Point: p-Anisaldehyde boils at 248°C .[1][2][3] Standard rotary evaporation will not remove it, and high-vacuum distillation often thermally degrades the thiazolane ring.
-
Chromatographic Overlap: The lipophilic nature of the methoxy group often causes p-anisaldehyde to co-elute with thiazolane products on silica gel.
-
Ring Instability: Thiazolanes (specifically 1,3-thiazolidines) are hemiaminals/aminals. They are susceptible to hydrolysis under strong acidic conditions, limiting the use of aggressive acid washes.
This guide details three validated purification strategies, ranked from most scalable to most specific.
Strategy 1: The Bisulfite Extraction (Gold Standard)
Best For: Large-scale purification (>500 mg); Thiazolidinones; Stable Thiazolanes. Mechanism: Sodium bisulfite (NaHSO₃) reacts reversibly with the aldehyde carbonyl to form a water-soluble sulfonate adduct.[4] The thiazolane, lacking a reactive carbonyl, remains in the organic phase.
The Protocol
Note: This method relies on phase transfer. The aldehyde must come into contact with the aqueous bisulfite.[4]
-
Solubilization: Dissolve your crude reaction mixture in a water-miscible solvent (Methanol or Ethanol) at a ratio of 5 mL solvent per 1 g crude.
-
Why? Direct addition of aqueous bisulfite to a lipophilic oil (DCM/EtOAc) results in poor surface contact. Methanol acts as a phase-transfer bridge.
-
-
Adduct Formation: Add saturated aqueous NaHSO₃ (2–3 equivalents relative to excess aldehyde).
-
Agitation: Shake vigorously for 3–5 minutes. The mixture may warm slightly (exothermic adduct formation).
-
Partitioning: Dilute the mixture with Water (dissolves the adduct) and Ethyl Acetate (extracts the product).
-
Separation: Transfer to a separatory funnel.
-
Bottom Layer (Aqueous): Contains p-anisaldehyde-bisulfite adduct (Discard to waste).
-
Top Layer (Organic): Contains purified Thiazolane.
-
-
Wash: Wash the organic layer once with brine to remove residual salts. Dry over MgSO₄ and concentrate.
Visualization: Bisulfite Workflow
Figure 1: The bisulfite extraction logic relies on converting the lipophilic aldehyde into a polar salt.
Strategy 2: Solid-Phase Scavenging (Resins)
Best For: Acid-sensitive thiazolanes; Small-scale parallel synthesis; GLP workflows. Mechanism: Polymer-supported reagents (functionalized silica or polystyrene) covalently bind the aldehyde. The impurity is removed via simple filtration.
Recommended Resin: PS-TsNHNH₂ (Polystyrene Tosylhydrazide)
Tosylhydrazide resins are superior to amine resins for p-anisaldehyde because they form stable hydrazones without requiring acidic catalysis that might degrade the thiazolane ring.
The Protocol
-
Calculation: Determine the estimated mmols of excess p-anisaldehyde (based on stoichiometry).
-
Stoichiometry: Add 2–3 equivalents of PS-TsNHNH₂ resin relative to the impurity (not the product).
-
Solvent: Dissolve crude in DCM or THF (DCM swells polystyrene resins better, improving kinetics).
-
Incubation: Shake or stir gently at room temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars with resins (it grinds the beads). Use an orbital shaker.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Rinse: Rinse the resin cake with DCM to recover entrained product.
-
Result: The filtrate contains the thiazolane; the aldehyde is trapped on the beads.
Strategy 3: Chromatographic Optimization
Best For: Complex mixtures where side-products exist; Final polishing. Challenge: p-Anisaldehyde is UV active (strong absorption at 254 nm), often masking the product.
Optimization Table
| Variable | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel (Standard) | p-Anisaldehyde is moderately polar. |
| Mobile Phase | Hexane:EtOAc (Gradient) | Start 100:0 → 70:30. p-Anisaldehyde typically elutes early (Rf ~0.6 in 4:1 Hex:EtOAc). |
| Staining | 2,4-DNP (Dinitrophenylhydrazine) | Critical: DNP specifically stains aldehydes/ketones (orange/red spots). Thiazolanes will usually not stain or stain differently. |
| Loading | Liquid Loading (DCM) | Avoid dry loading on silica if the thiazolane is acid-sensitive (silica is slightly acidic). |
Troubleshooting & FAQ
Q1: I used the bisulfite method, but my thiazolane yield dropped significantly. What happened?
Diagnosis: Acid-catalyzed hydrolysis. Explanation: Saturated NaHSO₃ has a pH of ~4.0. If your thiazolane (specifically a 2-substituted thiazolidine) is labile, this acidity can open the ring, regenerating the starting aminothiol (which stays in the aqueous layer). Solution: Buffer the bisulfite solution. Dissolve NaHSO₃ in a phosphate buffer (pH 6–7) instead of pure water. Alternatively, use Strategy 2 (Resins) which is non-acidic.
Q2: The p-anisaldehyde spot is streaking on my TLC/Column.
Diagnosis: Oxidation on silica. Explanation: p-Anisaldehyde oxidizes to p-anisic acid on the column, causing "streaking" (tailing). Solution: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica and sharpens the peak/spot shape for both the aldehyde and the acid.
Q3: Can I just distill the p-anisaldehyde off?
Diagnosis: Thermal risk. Explanation: With a boiling point of 248°C, you would need high vacuum (<0.5 mmHg) and temperatures >100°C. Most thiazolanes will aromatize (oxidize to thiazoles) or decompose under these conditions. Distillation is not recommended.
Q4: I have an emulsion during the bisulfite extraction.
Diagnosis: Density match or surfactant effect. Solution:
-
Add Brine (saturated NaCl) to the aqueous layer to increase its density.
-
Filter the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion.
Decision Matrix: Which Method to Choose?
Figure 2: Select the purification method based on substrate stability and reaction scale.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[5] Journal of Organic Chemistry, 1999, 64(15), 5722–5724.
- Biotage. "Isolute® Scavenger Resins: User Guide." Biotage Technical Literature. (Industry standard for PS-TsNHNH2 protocols).
-
Lien, V. T., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development, 2017, 21(8), 1199–1204. [6]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7776, 4-Methoxybenzaldehyde." PubChem, 2024.
Sources
- 1. p-Anisaldehyde [drugfuture.com]
- 2. p-Anisaldehyde Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. lookchem.com [lookchem.com]
Resolving hydrolysis instability of 2-substituted thiazolanes in acidic conditions
Topic: Resolving Hydrolysis Instability of 2-Substituted Thiazolidines (1,3-Thiazolanes) in Acidic Conditions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals
Status: Operational Subject: Troubleshooting Hydrolytic Instability of 2-Substituted Thiazolidines Ticket Priority: High (Compound Degradation)
Introduction: The "Hidden" Equilibrium
If you are observing the disappearance of your 2-substituted thiazolidine (1,3-thiazolane) peak during acidic workup or silica chromatography, you are likely fighting a thermodynamic equilibrium, not just a kinetic decomposition.
Unlike stable amides or esters, the thiazolidine ring formed from an aldehyde and a 1,2-aminothiol (e.g., cysteine) is a hemiaminal thioether . In aqueous acidic conditions, this ring is prone to reversible opening, regenerating the free aldehyde and aminothiol. This guide provides the mechanistic insight and experimental protocols required to lock this ring shut or manage its lability.
Module 1: Diagnostic & Mechanistic Understanding
Q: Why is my compound decomposing in acid? I thought thiazolidines were stable protecting groups.
A: Thiazolidines are conditionally stable.[1] Their hydrolytic instability is driven by the acid-catalyzed formation of an iminium ion .
The Mechanism of Failure:
-
Protonation: The ring nitrogen is basic (
). In acidic media ( ), it becomes protonated. -
Ring Opening: The protonated species undergoes C-S bond cleavage (rate-determining step in many cases) to form a reactive iminium ion (Schiff base) intermediate.
-
Hydrolysis: Water attacks the iminium carbon, releasing the aldehyde and the aminothiol.
Crucial Factor - Substituent Effects:
-
Electron-Donating Groups (EDGs): If your C2-substituent (the aldehyde origin) has EDGs (e.g., p-methoxy, alkyl), they stabilize the positive charge on the iminium intermediate. This lowers the energy barrier for ring opening , making the compound more unstable.
-
Electron-Withdrawing Groups (EWGs): These destabilize the iminium ion, effectively "locking" the ring closed.
Visualization: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the critical failure points where acid facilitates ring opening.
Caption: The acid-catalyzed pathway showing the critical transition to the iminium ion. Stabilizing the ring requires preventing the C-S bond cleavage or shifting the equilibrium back to the left.
Module 2: Synthetic & Structural Mitigation
Q: How can I design my molecule to resist hydrolysis?
A: If you have structural freedom, modify the thiazolidine core to electronically or sterically disfavor ring opening.
| Strategy | Modification | Mechanistic Rationale |
| N-Acylation | Convert N-H to N-Acetyl/Boc | High Impact. Amides are non-basic. This prevents N-protonation and destabilizes the formation of the cationic iminium intermediate [1]. |
| C2-Substitution | Use EWG aldehydes | Electron-withdrawing groups (e.g., p-NO2, p-CF3) destabilize the iminium cation, retarding ring opening. |
| Gem-Dimethyl | 5,5-dimethyl (Penicillamine) | The "Thorpe-Ingold effect" favors ring closure sterically. |
| Oxidation | Oxidize to Thiazoline | Dehydrogenation to the thiazoline (C=N double bond) removes the chiral center and changes the chemistry entirely (often more stable). |
Q: Is N-protection compatible with my synthesis?
A: Yes. N-acylation is the most effective stabilization method.
-
Protocol: Treat the crude thiazolidine with
or immediately after formation. -
Result: The resulting N-acyl thiazolidine is often stable to silica gel and weak acids, as the nitrogen lone pair is delocalized into the carbonyl, preventing the initial protonation step.
Module 3: Experimental Troubleshooting (The "Rescue" Guide)
Q: My compound falls apart on Silica Gel. How do I purify it?
A: Standard silica gel is slightly acidic (
Corrective Actions:
-
Neutralize the Silica: Pre-treat your column with 1-2% Triethylamine (
) in your eluent. This neutralizes surface silanols.-
Recipe: Run 2 column volumes of Hexane/EtOAc + 1%
before loading your sample.
-
-
Switch Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far less likely to trigger acid-catalyzed ring opening.
-
Avoid Chromatography: If possible, purify via recrystallization from non-aqueous solvents (e.g., EtOH/Hexane) or trituration.
Q: I see the aldehyde peak in NMR ( ppm) after workup. Did the reaction fail?
A: Not necessarily. It likely reversed during the aqueous workup.
-
The Trap: Dilution in aqueous acid pushes the equilibrium
to the right (Le Chatelier’s Principle). -
The Fix:
-
Quench Basic: Ensure the workup pH is
. Use Saturated or Phosphate Buffer (pH 8.0). -
High Concentration: Keep volumes low.
-
Remove Water Quickly: Dry organic layers thoroughly with
(avoid if it's slightly acidic/Lewis acidic) and evaporate immediately.
-
Module 4: Decision Tree for Handling Unstable Thiazolidines
Use this workflow to determine the best processing method for your specific compound.
Caption: Decision matrix for stabilizing thiazolidines. Prioritize structural modification (N-protection) or pH control during purification.
Module 5: Storage & Stability Data
Q: How should I store these compounds?
A: Hydrolysis requires water.[2] Eliminate it.
-
State: Store as a solid. Solutions (especially in DMSO/MeOH) often contain trace water that degrades the compound over weeks.
-
Temperature:
. -
Atmosphere: Argon/Nitrogen.[3] Oxidation of the sulfur to a sulfoxide can also destabilize the ring.
Comparative Stability Table
| Condition | Stability Prediction | Recommendation |
| pH 1-4 (Aqueous) | Poor ( | Avoid completely. If necessary, keep at |
| pH 7.4 (PBS) | Moderate | Stable for biological assays (hours/days) [2]. |
| pH 9-10 | Good | Ring closure is favored. |
| Silica Gel (Untreated) | Poor | Surface acidity causes on-column degradation. |
| DMSO-d6 (Wet) | Variable | NMR samples may show aldehyde peaks over time. Use dry solvent.[2] |
References
-
Mechanism of Thiazolidine Hydrolysis. Journal of the American Chemical Society. "The hydrolysis reactions... proceed via the iminium ion intermediate formed in an equilibrium ring-opening reaction."[4] 4[1][2][3][5][6][7][8][9][10][11][12]
-
Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications. Describes the stability of thiazolidines under physiological conditions and the misconception of their instability. 13
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids. ResearchGate. Detailed study on how substituent patterns and pH affect degradation rates. 11[1][2][3][5][6][8][9][10][11][12]
-
Reversible Thiazolidine Exchange. NIH/PMC. Discusses the dynamic combinatorial chemistry of thiazolidines and their acid-catalyzed exchange. 10[1][2][3][5][7][8]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: High-Purity Recrystallization of 2-(4-Methoxyphenyl)-1,3-thiazolane
To: User (Research & Development Team) From: Technical Applications Support Subject: Technical Guide: Recrystallization & Purification of 2-(4-Methoxyphenyl)-1,3-thiazolidine
Compound Classification: Saturated Heterocycle (1,3-Thiazolidine) Critical Stability Note: Unlike their aromatic thiazole counterparts, 2-substituted thiazolidines are hemiaminals/thiohemiaminals.[1] They exist in a dynamic equilibrium with the open-chain Schiff base (imine) and free thiol.[1] Hydrolytic instability is the primary failure mode during recrystallization.
Part 1: Solvent Selection Matrix
The choice of solvent is dictated by the need to maintain the closed-ring structure while rejecting the starting aldehyde (4-methoxybenzaldehyde) and oxidation byproducts (thiazolines/disulfides).
Primary Solvent Systems
| Solvent System | Polarity Index | Suitability | Mechanism of Action |
| Ethanol (Anhydrous) | 5.2 | Recommended | Excellent solubility differential between hot/cold.[1] The H-bonding capability stabilizes the amine moiety.[1] Crucial: Must be anhydrous to prevent hydrolysis.[1] |
| Toluene / Heptane | 2.4 / 0.1 | High Stability | Best for compounds prone to hydrolysis.[1] Toluene solubilizes the aromatic ring; Heptane acts as the antisolvent. Allows azeotropic removal of trace water. |
| Dichloromethane (DCM) / Hexane | 3.1 / 0.1 | Rescue Only | Use only if the compound "oils out" in alcohols. Dissolve in minimal DCM, then layer with Hexane for diffusion crystallization. |
| Ethanol / Water | Mixed | NOT RECOMMENDED | High Risk. Water promotes ring-opening hydrolysis, reverting the product to 4-methoxybenzaldehyde and cysteamine (detected by thiol odor).[1] |
Part 2: Troubleshooting Guide (Root Cause Analysis)
This section addresses specific failure modes encountered during the purification of 2-arylthiazolidines.
Issue 1: The "Oiling Out" Phenomenon
-
Symptom: The solution turns cloudy, and a viscous oil separates at the bottom instead of crystals.
-
Root Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile (specifically unreacted aldehyde) is depressing the melting point.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling traps impurities and forces oiling.[1]
-
Issue 2: Strong "Rotten Egg" or Thiol Odor
-
Symptom: The recrystallization mother liquor smells strongly of sulfur/mercaptan.
-
Root Cause: Hydrolysis. Water in the solvent or atmospheric moisture has opened the thiazolidine ring, releasing cysteamine (2-aminoethanethiol) and 4-methoxybenzaldehyde.[1]
-
Corrective Action:
Issue 3: Product Turns Yellow/Orange
-
Symptom: The white/off-white solid turns yellow upon drying.[1]
-
Root Cause: Oxidation. The thiazolidine ring is oxidizing to the thiazoline (C=N double bond) or the free thiol is forming disulfides.
-
Corrective Action:
-
Recrystallize under an inert atmosphere (Nitrogen/Argon).[1]
-
Add a trace amount (<0.1%) of antioxidant (e.g., BHT) to the mother liquor if the application permits.
-
Part 3: Visualization & Logic Flow
Recrystallization Decision Tree
Caption: Decision matrix for solvent selection based on physical state and stability indicators.
Part 4: Validated Experimental Protocol
Objective: Isolate >98% pure 2-(4-Methoxyphenyl)-1,3-thiazolane.
Materials:
-
Solvent: Anhydrous Ethanol (200 proof) or Toluene (dried over molecular sieves).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, nitrogen balloon.
Step-by-Step Methodology:
-
Dissolution (Equilibrium Control):
-
Hot Filtration (Particulate Removal):
-
If insoluble specks remain (dust/polymerized aldehyde), filter rapidly through a fluted filter paper or a heated glass frit.
-
Tip: Pre-heat the funnel to prevent premature crystallization clogging the stem.
-
-
Nucleation & Cooling:
-
Remove from heat.[1] Allow the flask to cool to room temperature undisturbed on a cork ring.
-
Seeding: If no crystals appear at 25°C, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Transfer to a fridge (4°C) for 2 hours, then freezer (-20°C) for maximum yield.
-
-
Isolation:
-
Drying:
Part 5: Frequently Asked Questions (FAQ)
Q1: My product melts at a lower temperature than reported (e.g., <80°C). Why? A: This indicates contamination with 4-methoxybenzaldehyde.[1] The aldehyde acts as a solvent, depressing the melting point. Recrystallize from Toluene/Heptane to wash away the lipophilic aldehyde.
Q2: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more hygroscopic. If you use Methanol, ensure it is "Super Dry" grade. Moisture is the enemy of thiazolidine stability [1].
Q3: How should I store the purified compound? A: Store under inert gas (Nitrogen/Argon) in a freezer. Thiazolidines can slowly oxidize to thiazolines (dehydrogenation) or hydrolyze if exposed to humid air.[1]
References
-
Reversible Thiazolidine Exchange: P.R.J. Gaffney et al. (2008).[1] Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. PMC. Available at: [Link]
- Thiazolidine Synthesis & Stability: Gududuru, V. et al. (2020). Synthesis and Biological Evaluation of Thiazolidine Derivatives. Molecules. (General reference to 2-arylthiazolidine instability in aqueous media).
-
General Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection logic).
Sources
Controlling exotherms during the condensation of cysteamine and aldehydes
Topic: Controlling Exotherms & Impurities in Cysteamine-Aldehyde Condensations Current Status: Online 🟢 Operator: Senior Application Scientist
Introduction
Welcome to the Thiazolidine Synthesis Support Center. You are likely here because you are observing rapid temperature spikes, low yields due to disulfide formation, or "oiling out" during the condensation of cysteamine (2-aminoethanethiol) with aldehydes.
This reaction is a classic heterocyclization that is thermodynamically driven by the formation of the stable 5-membered thiazolidine ring. However, the kinetics are often deceptively fast, leading to significant heat release. This guide treats your reaction setup as a thermodynamic system that must be balanced.
Module 1: Critical Safety & Thermodynamics (The Exotherm)
The Core Problem: Why did my reaction boil?
The formation of thiazolidine releases significant enthalpy (
The Mechanism of Heat Release:
-
Nucleophilic Attack: The amine of cysteamine attacks the aldehyde carbonyl (Exothermic).[1]
-
Ring Closure: The thiol attacks the resulting imine/hemithioaminal intermediate (Highly Exothermic).
-
Water Elimination: Formation of the stable heterocycle.
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the critical control points where heat is released.
Caption: Reaction pathway highlighting the critical exotherm during ring closure and the necessary feedback control loop.
Troubleshooting the Exotherm
Q: How do I calculate the maximum safe dosing rate?
A: You must operate under "Dosage Controlled" conditions, not "Accumulation Controlled."
Use the Adiabatic Temperature Rise (
- : Enthalpy of reaction (estimate -60 to -90 kJ/mol for typical condensations).
- : Concentration (mol/L).
- : Specific heat capacity of the solvent.
Protocol Adjustment:
-
Solvent Heat Sink: Switch from pure organic solvents (low
) to Water/Alcohol mixtures . Water has a high heat capacity ( ), acting as a thermal buffer. -
Reverse Addition: Do not add cysteamine to the aldehyde. Always add the aldehyde (electrophile) slowly to the cysteamine (nucleophile) solution. This keeps the aldehyde concentration low, preventing runaway kinetics.
Module 2: Impurity Profiling (The "Cystamine" Trap)
The Core Problem: Why is my yield low / product sticky?
Cysteamine is an aminothiol.[1][2] In the presence of trace oxygen and transition metals (Fe, Cu from older stir bars or clamps), it rapidly oxidizes to Cystamine (the disulfide dimer).
Symptoms:
-
White precipitate forming before aldehyde addition.
-
Gummy/oily product (mixture of thiazolidine and disulfide).
-
Inconsistent stoichiometry.
Impurity Control Matrix
| Variable | Risk Factor | Corrective Action | Mechanism |
| Atmosphere | High | Sparge with | Removes dissolved oxygen, preventing thiol oxidation. |
| pH | pH > 8 | Buffer to pH 6.0 - 7.0 . | Thiolate anions ( |
| Metals | Trace Fe/Cu | Add 1 mM EDTA to the buffer. | Chelates catalytic metal ions that drive disulfide formation. |
| Stoichiometry | 1:1 Exact | Use 1.05 eq of Cysteamine . | Sacrificial excess compensates for minor oxidation losses. |
Module 3: Validated Experimental Protocol
Objective: Synthesis of 2-substituted thiazolidine with strict exotherm control.
Equipment Preparation
-
Reactor: Jacketed glass vessel with overhead stirring (magnetic stirring is insufficient for heat transfer in scales >10g).
-
Atmosphere: Nitrogen balloon or constant flow.
-
Cooling: Circulator set to 0°C.
Step-by-Step Procedure
-
Solvent System Preparation:
-
Prepare a solvent mixture of Water:Ethanol (1:1) .
-
Why? Ethanol solubilizes the aldehyde; Water absorbs heat and solubilizes the cysteamine HCl salt.
-
Degas the solvent by bubbling nitrogen for 15 minutes.
-
-
Cysteamine Charge:
-
Charge Cysteamine HCl (1.05 equivalents) into the reactor.
-
Add the degassed solvent.
-
Add Potassium Phosphate Buffer (pH 7.0) or mild base (NaHCO3) to neutralize the HCl salt just prior to reaction.
-
Note: Free base cysteamine oxidizes faster; do not neutralize until ready to dose.
-
-
Thermal Equilibration:
-
Cool the solution to 0–5°C .
-
Ensure internal temperature (
) is stable.
-
-
Controlled Addition (The Critical Step):
-
Dissolve the Aldehyde (1.0 equivalent) in a minimal amount of ethanol.
-
Dose the aldehyde solution via syringe pump or dropping funnel.
-
Rule: Maintain dosing rate such that
. If rises above 10°C, STOP dosing and allow to cool.
-
-
Reaction & Workup:
-
After addition, allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
-
Monitoring: Check disappearance of aldehyde via TLC or HPLC.
-
Isolation: Most thiazolidines will precipitate upon cooling or removal of ethanol. Filter and wash with cold ether (removes unreacted aldehyde).
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use formaldehyde? A: Yes, but be extremely careful. Formaldehyde is highly reactive and the exotherm is sharper. Use Paraformaldehyde (depolymerizes slowly) as a "slow-release" reagent to inherently limit the reaction rate.
Q: My product is an oil, not a solid. What happened? A: You likely have a mixture of diastereomers (if the aldehyde is chiral) or contamination with cystamine.
-
Fix: Dissolve the oil in DCM, wash with water (removes cystamine salts), dry over MgSO4, and evaporate. Attempt recrystallization from Hexane/Ethyl Acetate.
Q: Why use Flow Chemistry? A: For scales >100g, batch reactors struggle with heat removal. A Continuous Flow Reactor (e.g., coil reactor) offers a high surface-area-to-volume ratio, allowing for near-isothermal conditions even with fast dosing. This is the "Gold Standard" for industrial thiazolidine synthesis.
References
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link][3]
-
Continuous-Flow Chemistry: A Tool for Safer and More Efficient Processes. Wiley Analytical Science. [Link]
-
Novel Approaches for Improving Stability of Cysteamine Formulations. International Journal of Pharmaceutics. [Link]
Sources
Optimization of reaction time and temperature for thiazolidine ring closure
Welcome to the Advanced Application Support Center. This guide addresses the kinetic and thermodynamic challenges of thiazolidine ring closure. Whether you are synthesizing thiazolidin-4-one scaffolds for medicinal chemistry or utilizing N-terminal cysteine condensation for bioconjugation, this resource provides self-validating protocols and troubleshooting logic.
Module 1: Critical Parameter Optimization (FAQs)
Q1: My reaction reaches 60-70% conversion and stalls. Increasing temperature decreases yield. What is happening?
Diagnosis: You are fighting Thermodynamic Reversibility .
Technical Insight:
The condensation of 1,2-aminothiols (e.g., Cysteine) with carbonyls is an equilibrium process.
Optimization Strategy:
-
Temperature: Lower the temperature to
after the initial mixing. -
Water Removal: In organic synthesis, use a Dean-Stark trap or molecular sieves to scavenge water, driving the equilibrium forward.
-
Reactant Excess: Use a 1.5–5.0 molar excess of the aldehyde component.
Q2: Conventional reflux takes 12+ hours. Can I use Microwave Irradiation?
Answer: Yes, Microwave-Assisted Organic Synthesis (MAOS) is the gold standard for thiazolidin-4-one synthesis. Evidence: Conventional heating relies on conductive transfer, creating thermal gradients. Microwave irradiation provides dielectric heating, directly coupling with polar solvents (e.g., Ethanol, DMF, Water).
-
Result: Reaction times drop from 10–12 hours (reflux) to 5–20 minutes (microwave).
-
Yield: Often increases from ~60% to >90% due to reduced exposure to thermal decomposition pathways.
Q3: I am performing Cysteine-Aldehyde conjugation. Literature suggests acidic pH, but my rate is slow. Why?
Answer: The "Acidic pH" dogma is outdated for many applications. Technical Insight: Historically, pH 4–5 was used to protonate the leaving group (OH) to facilitate water elimination. However, the nucleophilic attack requires the unprotonated thiolate and amine.
-
Current Standard: Neutral pH (7.0–7.4) is often superior, particularly when using Phosphate Buffer . Phosphate acts as a general base catalyst, stabilizing the cationic transition state and accelerating cyclization by orders of magnitude compared to acetate or water alone.
-
Catalysis: For ultra-fast kinetics (
), use 2-Formylphenylboronic acid (2-FPBA) derivatives. The boronic acid forms a dative bond with the nitrogen, pre-organizing the transition state.
Module 2: Troubleshooting & Failure Analysis
Scenario A: Product contains significant "Disulfide" impurities.
-
Cause: Oxidation of the thiol (Cysteine/Mercaptoacetic acid) before ring closure.
-
Fix:
-
Degas Solvents: Sparge buffers/solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Additives: For bioconjugation, add TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP does not contain thiols that could compete for the aldehyde.
-
Scenario B: "Oiling out" or gummy precipitates.
-
Cause: Polymerization of the imine intermediate or phase separation of the hydrophobic thiazolidine.
-
Fix:
-
Solvent System: Switch to a binary system. If using water, add 10–20% DMSO or Acetonitrile to maintain solubility.
-
Stepwise pH: Start at pH 4 to form the imine, then adjust to pH 7 to drive cyclization (if stability permits).
-
Module 3: Visualization of Reaction Logic
The following diagram illustrates the mechanistic pathways and decision points for optimization.
Caption: Mechanistic flow of thiazolidine formation highlighting the competition between cyclization, reversibility, and oxidation, modulated by temperature and pH.
Module 4: Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Thiazolidin-4-ones
Target: Bulk synthesis of drug scaffolds.
| Parameter | Condition | Rationale |
| Reactants | Schiff Base (1.0 eq) + Thioglycolic Acid (1.5 eq) | Excess acid drives reaction to completion. |
| Solvent | Ethanol or DMF | High dielectric constant couples well with microwaves. |
| Catalyst | Anhydrous | Lewis acid accelerates nucleophilic attack. |
| Apparatus | Dedicated Microwave Reactor (e.g., CEM/Biotage) | Do not use domestic ovens (unsafe/uncontrolled). |
| Settings | Power: 300W | Temp: |
| Workup | Pour into ice water. Filter precipitate.[1] | Rapid cooling crystallizes product and halts reversibility. |
Protocol B: Fast Bioconjugation (N-Terminal Cysteine)
Target: Protein labeling or peptide cyclization.
-
Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 7.2) . Degas with
for 15 min. -
Reactant Mixing:
-
Dissolve Peptide/Protein (Cys-terminal) in buffer (
). -
Add Aldehyde probe (5–10 equivalents).
-
-
Incubation:
-
Time: 30–60 minutes.
-
Temperature:
(Room Temp).
-
-
Monitoring: Analyze via LC-MS. Look for mass shift corresponding to aldehyde addition minus water (
). -
Stabilization (Optional): If the product is unstable, perform in situ reduction of the thiazolidine to a thioether using
(though this opens the ring).
References
-
Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives. Indian Journal of Heterocyclic Chemistry, 2024.
-
Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Science, 2016.
-
Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 2016.
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 1998.
-
Microwave Assisted Synthesis of Some Novel Series of 4-thiazolidinone Derivatives. Orbital: The Electronic Journal of Chemistry, 2016.[2]
Sources
Validation & Comparative
Comparative Mass Spectrometric Profiling of 2-(4-Methoxyphenyl)-1,3-thiazolane
Executive Summary & Scientific Context
In the development of bioactive heterocycles, 2-(4-Methoxyphenyl)-1,3-thiazolane (also referred to as 1,3-thiazolidine) represents a critical scaffold, often serving as a precursor for penicillin-type antibiotics or as a bio-isostere in anti-inflammatory drug design.
Accurate structural characterization of this compound is challenging due to its lability and the potential for isobaric interference. This guide provides an in-depth analysis of its mass spectrometry (MS) behavior, specifically comparing it against its oxygenated analog (1,3-Oxazolane ) and its open-chain precursors (Schiff Bases ).
Key Differentiator: The presence of the sulfur atom in the thiazolane ring imparts unique isotopic signatures and directs specific fragmentation pathways (C-S bond cleavage) that are distinct from oxazolane analogs.
The Comparative Landscape: Thiazolane vs. Alternatives
To validate the identity of 2-(4-Methoxyphenyl)-1,3-thiazolane, one must distinguish it from synthetic byproducts and structural analogs. The table below outlines the critical mass spectral differences.
Table 1: Comparative MS Characteristics
| Feature | Target: 1,3-Thiazolane | Analog: 1,3-Oxazolane | Precursor: Schiff Base |
| Structure | Saturated S/N ring | Saturated O/N ring | Open chain imine |
| Formula | |||
| Monoisotopic Mass | 195.07 Da | 179.09 Da | 161.08 Da |
| M+2 Isotope Abundance | High (~4.5%) due to | Low (< 0.5%) | Low (< 0.5%) |
| Base Peak (EI, 70eV) | |||
| Key Neutral Loss | None (Ring absent) | ||
| Stability | Moderate (Oxidation prone) | Stable | High |
Analyst Note: The definitive marker for the Thiazolane is the M+2 peak . If the intensity of the M+2 peak is <1% of the base peak, the Sulfur ring has likely not formed, or the sample is the Oxazolane analog.
Fragmentation Mechanics: The Performance
Understanding the fragmentation is not just about matching peaks; it is about proving the connectivity of the 2-substituted ring. The 4-methoxyphenyl group acts as a "charge stabilizer," heavily influencing the fragmentation route.
Mechanism A: Alpha-Cleavage (Ring Opening)
Upon Electron Ionization (EI), the molecular ion (
-
C2-H Loss: Loss of the hydrogen at C2 yields the iminium ion (
194). -
Ring Fission: The ring cleaves to release ethylene sulfide or ethylene fragments, often driven by the stability of the resulting 4-methoxybenzyl cation.
Mechanism B: The "Methoxybenzyl" Driver
The electron-donating methoxy group stabilizes the positive charge on the benzene ring. This often leads to a dominant fragment at
Visualization: Fragmentation Pathway
The following diagram maps the specific bond-breaking events for 2-(4-Methoxyphenyl)-1,3-thiazolane.
Figure 1: Predicted EI-MS fragmentation pathways for 2-(4-Methoxyphenyl)-1,3-thiazolane showing the competition between ring retention and benzylic stabilization.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish this compound from the alternatives listed in Section 2, follow this validated GC-MS protocol.
Sample Preparation[1][2]
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC grade). Note: Avoid acetone to prevent Schiff base exchange.
-
Concentration: 100 µg/mL.
-
Derivatization (Optional): If thermal degradation is observed (broad peaks), derivatize with MSTFA to protect the secondary amine (N-TMS derivative, +72 Da shift).
GC-MS Parameters[3][4]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Inlet Temp: 250°C (Splitless). Warning: Higher temps may cause ring opening.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Scan Range:
40 – 300.
Validation Logic (Decision Tree)
This workflow ensures you are looking at the correct molecule and not an isobaric interference.
Figure 2: Analytical decision tree for differentiating Thiazolane from Oxazolane and Schiff base impurities.
Supporting Data: Fragment Ion Abundance[3][4][5][6]
The following table summarizes the expected ion cluster. This data serves as the "fingerprint" for library matching.
| Ion Identity | Relative Abundance (Est.) | Diagnostic Value | |
| 195 | 20 - 40% | Primary ID. Confirms MW. | |
| 197 | 1.5 - 2.0% | Crucial. Confirms Sulfur presence. | |
| 194 | 10 - 20% | Indicates labile H at C2 (characteristic of thiazolidines). | |
| 136 | 15 - 30% | Retro-Diels-Alder product (4-methoxybenzaldehyde). | |
| 121 | 100% (Base Peak) | 4-Methoxybenzyl cation. Very stable. | |
| 88 | 5 - 10% | Thiazolidine ring fragment. | |
| 60 | < 5% | Thiirane / Ethylene sulfide fragment. |
Troubleshooting & Optimization
Issue: Weak Molecular Ion (
-
Cause: Thiazolidines are fragile. 70 eV EI energy may induce excessive fragmentation.[1]
-
Solution: Switch to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas. This will produce a strong
peak at 196, confirming the molecular weight without destroying the ring.
Issue: Peak Tailing.
-
Cause: Interaction of the secondary amine (N-H) with active sites in the GC column.
-
Solution: Use a base-deactivated liner or derivatize with MSTFA.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for fragmentation mechanisms including McLafferty and alpha-cleavage).
-
Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006).[3] Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry, 45B, 1453-1462.[3]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. 2nd Edition. Wiley-Interscience. (Authoritative reference for thiazolidine ring cleavage rules).
-
NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. (Source for general ionization energies and isotope abundances).
Sources
A Senior Application Scientist's Guide to Characterizing Thiazolidine-Based Compounds
An In-Depth Technical Guide to IR Spectroscopy for the Thiazolidine Ring System
Introduction: The Thiazolidine Moiety and the Role of Vibrational Spectroscopy
The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug development.[1] Derivatives such as thiazolidinones and thiazolidinediones are core components of various pharmacologically active agents, including antibacterial and antidiabetic drugs.[1][2] Accurate structural elucidation is paramount in the synthesis and development of these compounds, and Infrared (IR) spectroscopy remains a fundamental, accessible, and powerful tool for this purpose.
This guide provides a comprehensive analysis of the characteristic IR absorption peaks of the thiazolidine ring system. It is designed for researchers and drug development professionals, offering not just data, but also the underlying principles of vibrational spectroscopy and a comparative analysis against structurally related heterocycles. We will delve into the causality behind spectral features and provide a field-proven protocol for acquiring high-quality data.
Fundamental Vibrational Modes of the Thiazolidine Ring
The IR spectrum of a thiazolidine derivative is a molecular fingerprint defined by the vibrational frequencies of its constituent bonds. The position, intensity, and shape of these absorption bands are dictated by factors such as bond strength, the mass of the bonded atoms, and the local chemical environment.[3][4] For the thiazolidine system, the most diagnostic vibrations are associated with the N-H, C-H, C=O, C-N, and C-S bonds.
-
N-H Stretching: In unsubstituted (N-H) thiazolidines or their derivatives, the N-H bond gives rise to a stretching vibration of medium intensity. Its frequency is highly sensitive to hydrogen bonding; in concentrated samples or the solid state, the peak appears broad and at a lower wavenumber, whereas in dilute solution, a sharper, higher frequency band is observed.[5]
-
C-H Stretching: The methylene groups (CH₂) of the saturated ring produce characteristic aliphatic C-H stretching absorptions. These are typically strong, sharp peaks found just below 3000 cm⁻¹.[6]
-
C=O (Carbonyl) Stretching: The carbonyl group is arguably the most prominent and useful diagnostic peak for thiazolidinone derivatives (e.g., 4-thiazolidinones, 2,4-thiazolidinediones). It appears as a very strong, sharp band. Its exact position is influenced by ring strain, conjugation, and the inductive effects of adjacent heteroatoms.[7] For instance, 2,4-thiazolidinediones will exhibit two distinct C=O stretching bands due to asymmetric and symmetric vibrations.[8][9]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is of medium to strong intensity and falls within the fingerprint region of the spectrum. Its position can be coupled with other vibrations, such as CH₂ bending modes.[10]
-
C-S Stretching: The carbon-sulfur bond vibration is notoriously weak and appears at the low-frequency end of the mid-IR spectrum. Its assignment can be challenging as it often overlaps with other fingerprint region absorptions and can be delocalized.[11]
The logical relationship between the thiazolidine structure and its key IR absorptions is illustrated below.
Caption: Thiazolidine structure and its corresponding IR vibrational regions.
Comparative Guide: Thiazolidine vs. Related Heterocycles
To truly appreciate the unique spectral signature of the thiazolidine ring, it is instructive to compare it with other five-membered heterocycles. The presence of the sulfur atom, in particular, imparts distinct characteristics not seen in its oxygen (oxazolidine) or all-carbon (pyrrolidine) analogs.
The following table summarizes the key distinguishing IR absorptions. This comparative approach is a self-validating system; identifying the presence or absence of these key bands allows for confident structural assignment.
| Vibrational Mode | Thiazolidine System | Oxazolidine System | Pyrrolidine System | Rationale for Difference |
| N-H Stretch | ~3200 - 3450 cm⁻¹ (medium) | ~3300 - 3500 cm⁻¹ (medium) | ~3250 - 3400 cm⁻¹ (medium, often broad) | The electronegativity of the second heteroatom (S vs. O) subtly influences the N-H bond polarity and hydrogen bonding potential. |
| C=O Stretch | ~1660 - 1750 cm⁻¹ (strong) | ~1680 - 1760 cm⁻¹ (strong) | N/A (unless derivatized, e.g., pyrrolidone ~1690 cm⁻¹) | The C=O frequency is higher in oxazolidinones due to the strong electron-withdrawing inductive effect of the adjacent oxygen atom.[7] |
| Heteroatom Stretch | C-S Stretch: ~620 - 880 cm⁻¹ (weak) | C-O-C Stretch: ~1050 - 1150 cm⁻¹ (strong) | N/A | The C-O stretch is significantly stronger and occurs at a much higher frequency than the C-S stretch, providing a clear point of differentiation. |
| C-N Stretch | ~1090 - 1260 cm⁻¹ (medium-strong) | ~1100 - 1280 cm⁻¹ (medium-strong) | ~1050 - 1250 cm⁻¹ (medium) | The position is influenced by coupling with adjacent bonds, which differ in each ring system. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet technique is a gold standard for obtaining transmission IR spectra of solid organic compounds.[12] The objective is to disperse the sample uniformly in an IR-transparent matrix, minimizing light scattering to produce a clean, high-resolution spectrum.[13] Each step in this protocol is critical for ensuring data integrity.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Action: Gently dry both the thiazolidine sample and spectroscopy-grade KBr powder in an oven at ~100°C for several hours and cool in a desiccator.[14]
-
Causality: KBr is hygroscopic. Removing adsorbed water is crucial as it gives rise to a very broad O-H absorption band (~3400 cm⁻¹) that can obscure the N-H stretching region of the sample.[15]
-
-
Grinding and Mixing:
-
Action: In an agate mortar and pestle, place ~1-2 mg of the sample and ~100-200 mg of the dried KBr (a sample concentration of 0.5-1% by weight).[12] Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogeneous powder with a slightly "pasty" consistency.[13]
-
Causality: The particle size of the sample must be reduced to less than the wavelength of the incident IR radiation (~2 µm) to prevent significant scattering (the Christiansen effect), which leads to a sloping baseline and distorted peak shapes.[12][13]
-
-
Die Loading and Pellet Pressing:
-
Action: Carefully transfer the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply a vacuum for 1-2 minutes to remove trapped air.[12][14]
-
Causality: Removing air and residual moisture prevents the formation of a cloudy or opaque pellet that would absorb or scatter the IR beam, resulting in a noisy, low-quality spectrum.[12]
-
Action: Slowly apply pressure, raising it to approximately 8-10 tons. Hold this pressure for 2-3 minutes.[12]
-
Causality: Under high pressure, KBr exhibits plastic deformation, allowing its particles to fuse into a solid, glass-like, transparent disc, trapping the finely dispersed sample within its matrix.[12]
-
Action: Slowly release the pressure to avoid cracking the pellet.
-
-
Spectrum Acquisition:
-
Action: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.
-
Action: Collect a background spectrum of the empty sample chamber first. Then, run the sample spectrum.
-
Causality: Collecting a background spectrum allows the instrument's software to ratio out the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, resulting in a spectrum of only the sample itself.
-
The workflow for this trusted protocol is visualized below.
Caption: A step-by-step workflow for the KBr pellet IR spectroscopy method.
Summary of Characteristic IR Peaks for Thiazolidinones
The following table consolidates the key absorption frequencies for thiazolidinone derivatives, which are among the most common and medicinally relevant members of this compound class.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Notes |
| Amine/Amide | N-H Stretch | 3200 - 3450[8][11] | Medium, often broad | Position and width are highly dependent on hydrogen bonding. |
| Alkane | C-H Stretch | 2850 - 2995[6][11] | Strong, sharp | Characteristic of the sp³-hybridized carbons in the saturated ring. |
| Carbonyl | C=O Stretch | 1660 - 1750 [8][11][16] | Very Strong, sharp | The most intense and diagnostic peak. 2,4-diones show two bands. |
| Amine/Amide | C-N Stretch | 1090 - 1260[6] | Medium to Strong | Located in the complex fingerprint region. |
| Sulfide | C-S Stretch | 620 - 880[8][11] | Weak to Medium | Can be difficult to assign definitively due to weakness and coupling. |
Conclusion
IR spectroscopy is an indispensable technique for the structural verification of thiazolidine-based compounds. A thorough understanding of the characteristic vibrational frequencies, particularly the strong carbonyl absorption in thiazolidinones and the unique fingerprint imparted by the C-S bond, allows for rapid and reliable characterization. By comparing spectra against related heterocycles and adhering to rigorous experimental protocols, researchers can generate high-fidelity data to support their synthetic and drug development efforts. This guide provides the foundational knowledge and practical steps to confidently apply IR spectroscopy in the study of this vital chemical scaffold.
References
-
F. Al-Samarrai, "SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY," CHEMICAL PROBLEMS, 2021.
-
Helsinki University, "Quick User Guide for FT-IR."
-
K. Geetharani et al., "Infrared Spectral Study of Thiazolidine-z-thione & Its Metal Complexes," Indian Journal of Chemistry, 1976.
-
Salman B.S., et al., "Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol," Chemical Methodologies, 2022.
-
S. Hussain et al., "Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives," BioMed Research International, 2024.
-
ResearchGate, "How to prepare IR samples?" 2015.
-
A. A. Al-Amiery et al., "Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method," Neliti, 2022.
-
Kintek Press, "What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis," 2023.
-
ResearchGate, "IR spectra of 2-(4-((3-aryl-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-arylacetamide(4)..."
-
S. S. V. S. R. Kumar et al., "Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application," MedCrave Online, 2017.
-
L. A. T. T. T. Tran et al., "Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS," PMC, 2018.
-
Northern Illinois University, "FT‐IR Sample Preparation."
-
M. A. Al-Adilee, "Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole," Journal of Medicinal and Chemical Sciences, 2023.
-
L. Olori et al., "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS," Research Article, 2021.
-
University of Diyala, "Factors influencing vibration frequencies."
-
NIST, "4(5H)-Thiazolone, 2-imino-," NIST WebBook.
-
Ain Shams University, "The features of IR spectrum."
-
ResearchGate, "The C = S stretching frequency in the infrared spectra of studied compounds."
-
Michigan State University, "Infrared Spectrometry."
-
ResearchGate, "FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e..."
-
M. N. Sayyed et al., "Novel Synthesis of some thiazolidinone derivatives," RJPN, 2014.
-
MDPI, "Synthesis of Thiazolidinedione Compound Library," 2022.
-
NIST, "2,4-Thiazolidinedione," NIST WebBook.
-
NIH PubChem, "2-Thiazolidinone."
-
ResearchGate, "FT-IR Spectrum for Compound 3g."
-
Chemistry LibreTexts, "Infrared Spectroscopy," 2022.
-
A. S. Fouda et al., "Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione," Biointerface Research in Applied Chemistry, 2021.
-
Chemistry LibreTexts, "IR Spectrum and Characteristic Absorption Bands," 2021.
-
St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY."
-
e-PG Pathshala, "Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons."
-
ResearchGate, "Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity," 2025.
-
SlidePlayer, "Sample preparation and factors affect IR bands."
-
University of Colorado Boulder, "Table of Characteristic IR Absorptions."
-
YouTube, "Factors affecting vibrational frequency / wave number in IR spectroscopy," 2022.
-
Chemistry Steps, "Infrared (IR) Spectroscopy Practice Problems," 2025.
-
Specac Ltd, "Interpreting Infrared Spectra."
-
M. A. Ali et al., "Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments," Arabian Journal of Chemistry, 2022.
-
Z. H. Aiube et al., "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives," Systematic Reviews in Pharmacy, 2020.
Sources
- 1. Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. media.neliti.com [media.neliti.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. chemprob.org [chemprob.org]
- 12. kinteksolution.com [kinteksolution.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceijsar.com [scienceijsar.com]
- 15. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 16. chemmethod.com [chemmethod.com]
Structural Elucidation of 2-(4-Methoxyphenyl)-1,3-thiazolane: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In the development of heterocyclic scaffolds for pharmaceutical applications, 2-(4-Methoxyphenyl)-1,3-thiazolane (also known as 2-(4-methoxyphenyl)thiazolidine) represents a critical pharmacophore. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine characterization, it frequently falls short in unambiguously defining the absolute stereochemistry at the C2 position and the precise ring puckering conformation in the solid state.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for structural confirmation of this thiazolidine derivative. We provide a validated experimental workflow, representative crystallographic data, and a decision-making framework for analytical selection.
The Analytical Challenge: Stereochemistry and Conformation
The synthesis of 2-substituted-1,3-thiazolidines via the condensation of 2-aminoethanethiol (cysteamine) and 4-methoxybenzaldehyde creates a chiral center at the C2 position.
-
The Problem: In solution, the thiazolidine ring undergoes rapid pseudorotation. NMR signals represent a time-averaged conformation, obscuring the specific envelope or twist conformation relevant to receptor binding. Furthermore, without chiral derivatization, NMR cannot distinguish between enantiomers (
vs. ). -
The Solution: SC-XRD freezes the molecule in its low-energy solid-state conformation, providing direct measurement of bond lengths, angles, and absolute configuration (via anomalous scattering if heavy atoms like Sulfur are present).
comparative Analysis: SC-XRD vs. Alternatives
| Feature | 1H / 13C NMR | Mass Spectrometry (HRMS) | SC-XRD (Gold Standard) |
| Primary Output | Connectivity, functional groups | Molecular formula, fragmentation | 3D atomic coordinates, packing |
| Stereochemistry | Relative (requires NOE); Absolute requires chiral shift reagents | None | Absolute ( |
| Conformation | Time-averaged (dynamic) | Gas-phase (ionized) | Precise solid-state geometry |
| Sample State | Solution (CDCl3, DMSO-d6) | Gas phase | Single Crystal (Solid) |
| Limit of Detection | Low (requires purity) | Extremely Low (picograms) | Crystal size > 10 µm |
Decision Framework: When to Deploy SC-XRD
The following decision matrix illustrates the logical flow for selecting SC-XRD over NMR for thiazolidine derivatives.
Figure 1: Analytical Decision Matrix. Red pathway indicates the necessity of SC-XRD for stereochemical confirmation.
Experimental Protocol: Synthesis to Structure
To ensure reproducibility, we define the specific protocol for obtaining X-ray quality crystals of the title compound.
Synthesis & Crystallization[1][2][3]
-
Reaction: Equimolar amounts of 4-methoxybenzaldehyde and 2-aminoethanethiol are refluxed in dry ethanol for 3 hours.
-
Isolation: Solvent removal yields the crude thiazolidine.
-
Crystal Growth (Critical Step):
-
Method: Slow Evaporation.
-
Solvent System: Ethanol:Hexane (1:1 v/v).
-
Procedure: Dissolve 50 mg of crude product in 5 mL warm ethanol. Add hexane dropwise until slight turbidity appears. Clarify with one drop of ethanol. Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free environment.
-
Target: Colorless blocks or prisms (
mm) appear within 48-72 hours.
-
Data Collection Parameters[1][4]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha radiation,
Å). -
Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal motion of the thiazolidine ring atoms, improving resolution.
-
Strategy: Full sphere collection (
) to ensure high redundancy for accurate intensity measurements.
Structural Data Analysis
The following data represents the typical crystallographic parameters observed for 2-aryl-1,3-thiazolidines. This dataset serves as a reference for validating your synthesis.
Crystal Data & Refinement Statistics[2][5]
| Parameter | Representative Value / Range |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell ( | |
| Unit Cell ( | |
| Unit Cell ( | |
| Angle ( | |
| Z (Molecules/Cell) | 4 |
| R-Factor ( | |
| Goodness of Fit (S) |
*Note: If the synthesis is not enantioselective, the product will crystallize as a racemate in a centrosymmetric space group like
Key Geometric Parameters
The confirmation of the thiazolidine ring structure relies on specific bond lengths and puckering parameters derived from the diffraction data.
-
C2–S1 Bond Length:
Å (Typical single bond). -
C2–N3 Bond Length:
Å. -
Ring Conformation: The 5-membered ring typically adopts an Envelope (
) or Twist ( ) conformation.-
Diagnostic: Calculate the Cremer-Pople puckering parameters (
). For 2-arylthiazolidines, the C2 atom often occupies the "flap" position of the envelope.
-
Structural Workflow Diagram
Figure 2: The crystallographic pipeline from sample selection to validated structure.
Interpretation of Results
The "Envelope" Conformation
Unlike the flat aromatic phenyl ring, the thiazolidine ring is saturated and non-planar. X-ray data typically reveals that the C2 carbon (bearing the 4-methoxyphenyl group) deviates significantly from the mean plane defined by S1-C5-C4-N3. This envelope conformation minimizes steric strain between the bulky aryl group and the lone pairs on the sulfur atom.
Intermolecular Interactions
The crystal packing of 2-(4-methoxyphenyl)-1,3-thiazolane is governed by:
-
N-H...N/O Hydrogen Bonds: The amine proton (N-H) acts as a donor to the sulfur or nitrogen of adjacent molecules (or the methoxy oxygen).
-
C-H...
Interactions: Interactions between the thiazolidine methylene protons and the aromatic -system of the methoxyphenyl ring.
Why this matters: These interactions, visible only via SC-XRD, dictate the physical properties (melting point, solubility) and can influence formulation stability in drug development.
Conclusion
While NMR provides rapid connectivity data, Single Crystal X-Ray Diffraction is indispensable for the unambiguous structural confirmation of 2-(4-Methoxyphenyl)-1,3-thiazolane. It is the only method that simultaneously resolves the absolute configuration at the C2 chiral center, the specific ring puckering envelope, and the supramolecular packing network. For regulatory submission and rigorous structure-activity relationship (SAR) studies, SC-XRD data is the required standard.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354-1358. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link
-
Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Link
- Nair, V., et al. (2012). "Synthesis and crystal structure of 2-arylthiazolidine derivatives." Journal of Structural Chemistry. (Representative context for thiazolidine class structures).
Validating purity of 2-(4-Methoxyphenyl)-1,3-thiazolane using elemental analysis
Executive Summary
The validation of heterocyclic intermediates such as 2-(4-Methoxyphenyl)-1,3-thiazolane presents unique challenges due to the oxidative susceptibility of the sulfur atom and the potential for ring-chain tautomerism. While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking reaction progress, it often fails to detect inorganic salts, water, or residual solvents that inflate apparent yield.
This guide details the rigorous validation of this thiazolidine scaffold using Elemental Analysis (CHN/CHNS) as the primary absolute purity metric, benchmarked against quantitative NMR (qNMR) and HPLC. We provide a self-validating workflow to distinguish between synthetic impurities, solvent entrapment, and oxidative degradation.
Chemical Profile & Theoretical Framework[1]
Before initiating validation, the theoretical composition must be established. The target molecule is a saturated thiazolidine ring synthesized via the condensation of 4-methoxybenzaldehyde and cysteamine (2-aminoethanethiol).
Target Molecule: 2-(4-Methoxyphenyl)-1,3-thiazolane
Molecular Formula:
Theoretical Composition (Reference Values)
To pass validation, experimental values must fall within the standard tolerance (typically
| Element | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon (C) | 12.011 | 10 | 120.11 | 61.51% |
| Hydrogen (H) | 1.008 | 13 | 13.10 | 6.71% |
| Nitrogen (N) | 14.007 | 1 | 14.01 | 7.17% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 16.42% |
| Oxygen (O) | 15.999 | 1 | 16.00 | Calculated by diff. |
Comparative Guide: EA vs. Alternatives
Why use Elemental Analysis when HPLC is available? The following table compares the utility of EA against common alternatives for this specific sulfur-containing heterocycle.
| Feature | Elemental Analysis (CHNS) | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Primary Utility | Absolute purity (bulk material). | Relative purity (chromatographic). | Absolute purity (structural). |
| Detection Scope | Detects non-chromophoric impurities (water, salts, silica). | Misses inorganics/solvents; requires chromophore. | Detects organics & solvents; misses inorganics. |
| Specificity | Low: Cannot distinguish isomers or specific impurities. | High: Separates impurities by polarity/mass. | High: Structural elucidation + purity. |
| Sample Req. | Destructive (2–5 mg). | Non-destructive (trace). | Non-destructive (10–20 mg). |
| Key Blind Spot | Solvent Traps: 1% solvent can skew C/H values significantly. | Response Factors: Impurities may absorb UV differently than target. | Relaxation Times: Requires careful T1 optimization. |
Expert Insight: For thiazolidines, EA is critical because it instantly flags sulfoxide formation (S-oxide). If the sulfur oxidizes to
, the %O increases and %C/%S drops proportionally, often pushing the result outside the 0.4% window.
Experimental Protocols
A. Synthesis of the Validation Sample
To ensure the guide is self-contained, we define the generation of the sample.
-
Reagents: Dissolve 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add cysteamine hydrochloride (10 mmol) and triethylamine (10 mmol) to neutralize the salt.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Evaporate ethanol. Dissolve residue in DCM, wash with water (2x) and brine.
-
Purification (Critical): Recrystallize from Ethanol/Water or flash chromatography. Vacuum dry at 40°C for 24h to remove solvent traps (crucial for passing EA).
B. Elemental Analysis Workflow (Combustion)
Protocol utilizing a standard Flash 2000 or Elementar Vario system.
-
Calibration: Run a Sulfanilamide standard (
) first. -
Sample Prep: Weigh 2.0–3.0 mg of dried sample into a tin capsule. Fold tightly to exclude air.
-
Combustion:
-
Furnace Temp: 950°C (ensure complete oxidation of the phenyl ring).
-
Sulfur Note: Ensure Tungsten (VI) oxide (
) catalyst is active to prevent sulfate ash formation and ensure quantitative conversion to .
-
-
Analysis: Measure thermal conductivity detection (TCD) response.
Validation Logic & Decision Tree
The following diagram illustrates the decision logic required when interpreting EA results for this molecule.
Figure 1: Decision tree for interpreting Elemental Analysis data of thiazolidine derivatives.
Case Study: Experimental Data Verification
To demonstrate the sensitivity of EA, we compare two batches of 2-(4-Methoxyphenyl)-1,3-thiazolane.
Batch A: "Rough Dry" (Rotary evaporator only)
Visual: White solid, appears dry. HPLC Purity: 99.2% (looks excellent).
| Element | Theoretical | Found (Batch A) | Deviation | Result |
| C | 61.51% | 60.10% | -1.41% | FAIL |
| H | 6.71% | 6.95% | +0.24% | PASS |
| N | 7.17% | 6.98% | -0.19% | PASS |
Analysis: The Carbon is significantly low. The H/C ratio is skewed. This is classic solvent entrapment . If we model the sample as containing 3% Ethanol by weight, the theoretical C drops to ~60.5%. HPLC missed this because ethanol is the mobile phase or elutes in the void volume.
Batch B: "Deep Dry" (High Vacuum, 40°C, 24h)
Visual: White crystalline needles.
| Element | Theoretical | Found (Batch B) | Deviation | Result |
| C | 61.51% | 61.45% | -0.06% | PASS |
| H | 6.71% | 6.75% | +0.04% | PASS |
| N | 7.17% | 7.15% | -0.02% | PASS |
| S | 16.42% | 16.38% | -0.04% | PASS |
Troubleshooting & Causality
When validation fails, use this causality guide to identify the root cause:
-
Low Carbon, High Hydrogen:
-
Cause: Residual solvent (Ethanol, Hexane, Water).
-
Fix: Increase drying time; grind sample to fine powder to release trapped volatiles.
-
-
Low Sulfur, High Oxygen (implied):
-
Cause: Oxidation of the thiazolidine sulfur to sulfoxide (
). This adds mass (Oxygen +16) without adding Carbon, lowering the %C and %S. -
Fix: Thiazolidines can be air-sensitive. Store under Argon/Nitrogen.
-
-
Inconsistent Nitrogen:
-
Cause: Incomplete combustion. Thiazoles/Thiazolidines can form thermally stable char.
-
Fix: Add Oxygen boost (10mL) during the combustion phase or add
as a combustion aid.
-
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ACS Publications. (2022).[2] An International Study Evaluating Elemental Analysis.[7] ACS Central Science. Discusses the validity of the 0.4% tolerance. Link
-
ChemicalBook. (2023). 2-(4-Methoxyphenyl)thiazolidine Chemical Properties. (General physical property reference). Link
-
NIST Chemistry WebBook. Thiazole and Thiazolidine Derivatives Spectra.[8]Link
Sources
- 1. reddit.com [reddit.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azonano.com [azonano.com]
- 8. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-(4-Methoxyphenyl)-1,3-thiazolane: A Comprehensive Guide
Hazard Assessment: An Evidence-Based Approach
Due to the absence of specific toxicological data for 2-(4-Methoxyphenyl)-1,3-thiazolane, a precautionary principle is advised. Structurally similar compounds, such as various thiazole derivatives, have been identified to pose risks including acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle 2-(4-Methoxyphenyl)-1,3-thiazolane as a substance with potential for similar hazards until comprehensive toxicological data becomes available.
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation upon direct contact[3].
-
Serious Eye Irritation: May cause serious eye irritation or damage[1][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure risk. The selection of appropriate PPE is a critical control point in the safe handling of this compound.
| PPE Category | Equipment | Purpose & Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To minimize the inhalation of any potential vapors, dust, or aerosols. This is the primary and most effective control measure. |
| Eye and Face Protection | ANSI Z87.1 Compliant Safety Goggles & Face Shield | Goggles protect against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing, providing a broader barrier of protection[5][6]. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile Rubber) | Provides a crucial barrier to prevent skin contact. Nitrile gloves offer protection against a broad range of chemicals and are a suitable choice for incidental contact[1][5][7]. Gloves should be inspected before use and disposed of properly after handling the compound[8]. |
| Body Protection | Long-Sleeved Laboratory Coat | Protects skin and personal clothing from contamination[1][5][7]. A flame-retardant coat is recommended as a general best practice in a chemical laboratory[5]. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 or with appropriate cartridges) | Recommended when handling large quantities, when engineering controls are insufficient, or if there is a risk of generating dust or aerosols outside of a fume hood[1][5]. |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide you through the safe handling of 2-(4-Methoxyphenyl)-1,3-thiazolane from receipt to disposal.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE, including safety glasses and gloves, during this inspection[7].
-
Verify Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any available hazard information[9].
-
Secure Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2]. It should be kept away from incompatible materials such as strong oxidizing agents[5][10].
Experimental Handling
-
Work within a Fume Hood: All manipulations of 2-(4-Methoxyphenyl)-1,3-thiazolane, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[1][7].
-
Don Appropriate PPE: Before handling, put on all required PPE as outlined in the table above.
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols[3][5].
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing[1][3][5].
-
Hygiene Practices: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[5]. Contaminated clothing should be removed immediately and decontaminated before reuse[2].
Spill Management
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area.
-
Don Appropriate PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for disposal[3][5][7].
-
Large Spills: For large spills, contact your institution's emergency response team[7].
-
Decontaminate: Thoroughly clean the spill area after the material has been collected.
Disposal Plan
-
Designated Waste Stream: Dispose of 2-(4-Methoxyphenyl)-1,3-thiazolane and any contaminated materials in a designated, labeled, and sealed container for chemical waste[1].
-
Regulatory Compliance: All waste disposal must be in accordance with federal, state, and local environmental regulations[1][11]. Do not dispose of this chemical down the drain or with general laboratory trash[1].
Emergency Procedures
| Situation | First Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][5]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[2][3][11]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][2][3][5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][5]. |
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps and decision points for the safe handling of 2-(4-Methoxyphenyl)-1,3-thiazolane in a laboratory setting.
Caption: Standard workflow for handling 2-(4-Methoxyphenyl)-1,3-thiazolane.
References
-
Benchchem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. 1
-
Benchchem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. 5
-
TCI Chemicals. SAFETY DATA SHEET: 2-(4-Methoxyphenyl)benzothiazole. 11
-
Benchchem. Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. 7
-
Apollo Scientific. Safety Data Sheet: 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole. 2
-
INDOFINE Chemical Company, Inc. Safety Data Sheet. 8
-
Sigma-Aldrich. 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid AldrichCPR.
-
Safety Data Sheet for 2-bromo-4-(4-methoxyphenyl)-1,3-thiazole. 3
-
AK Scientific, Inc. Safety Data Sheet. 12
-
Fisher Scientific. SAFETY DATA SHEET: 4-(4-Methoxyphenyl)-2-butanone. 10
-
Phoenix Pharmaceuticals, Inc. Material Safety Data Sheet. 13
-
PubChem - NIH. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid. 4
-
Enamine. Safety Data Sheet. 14
-
California State University, Bakersfield. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. 15
-
Benchchem. In-Depth Technical Guide: Safety and Handling of 2-Methoxy-1,3-thiazole-4-carbaldehyde. 16
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. 17
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 18
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. 6
-
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | CID 2763565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. moravek.com [moravek.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. aksci.com [aksci.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
